2-Acetylphenyl benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31880. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-acetylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVPPUDQJRWOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884026 | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4010-33-7 | |
| Record name | 1-[2-(Benzoyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4010-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-(benzoyloxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(Benzoyloxy)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(Benzoyloxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Synthesis Pathway: Schotten-Baumann Reaction
An in-depth technical guide on the synthesis of 2-acetylphenyl benzoate (B1203000), designed for researchers, scientists, and drug development professionals. This document outlines the core synthesis mechanism, presents quantitative data in a structured format, provides detailed experimental protocols, and includes mandatory visualizations of the reaction pathway and experimental workflow.
The most common and direct method for synthesizing 2-acetylphenyl benzoate is through the esterification of 2-hydroxyacetophenone (B1195853) with benzoyl chloride.[1] This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of alcohols or phenols with an acid chloride in the presence of a base.[2][3][4] The base, typically aqueous sodium hydroxide (B78521) or pyridine (B92270), serves a dual purpose: it deprotonates the phenol (B47542) to form a more potent nucleophile and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[5][6]
Synthesis Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Deprotonation: The base (pyridine in this example) deprotonates the hydroxyl group of 2-hydroxyacetophenone, forming a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbonyl carbon of benzoyl chloride. This step forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group.
-
Final Product Formation: The final product, this compound, is formed. The pyridine cation and the chloride anion combine to form pyridinium (B92312) chloride.
The reaction is typically exothermic.[7]
Quantitative Data Summary
The following table summarizes key quantitative data from a representative experimental protocol for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Hydroxyacetophenone | 13.6 g (0.1 mole) | [8] |
| Benzoyl Chloride | 21.1 g (0.15 mole) | [8] |
| Pyridine (Base/Solvent) | 20 mL | [8] |
| Reaction Conditions | ||
| Temperature | Spontaneous rise, then ambient | [8][9] |
| Reaction Time | ~15 minutes | [8][9] |
| Product Information | ||
| Product Name | 2-Benzoyloxyacetophenone | [8] |
| Molecular Formula | C₁₅H₁₂O₃ | [5][10] |
| Molecular Weight | 240.25 g/mol | [5][7] |
| Yield (Crude) | 22-23 g | [8] |
| Yield (Recrystallized) | 19-20 g (79-83%) | [8] |
| Melting Point (Crude) | 81-87°C | [8] |
| Melting Point (Pure) | 87-88°C | [8] |
| Appearance | White crystals | [8] |
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses for the preparation of o-benzoyloxyacetophenone (this compound).[8]
Materials:
-
2-hydroxyacetophenone (13.6 g, 0.1 mole)
-
Benzoyl chloride (21.1 g, 0.15 mole)
-
Pyridine (20 mL)
-
3% Hydrochloric acid (600 mL)
-
Crushed ice (200 g)
-
Methanol (B129727) (for washing and recrystallization)
-
Water
Procedure:
-
Reaction Setup: In a 100-mL conical flask, combine 2-hydroxyacetophenone (13.6 g) and pyridine (20 mL).[8]
-
Reagent Addition: Add benzoyl chloride (21.1 g) to the solution. Fit the flask with a calcium chloride drying tube.[7][8]
-
Reaction: Gently swirl the flask. An exothermic reaction will occur, causing the temperature to rise spontaneously. The reaction is typically complete in about 15 minutes when no further heat is evolved.[8][11]
-
Quenching and Precipitation: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice.[7][8] A solid precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[7][8]
-
Washing: Wash the collected solid first with approximately 20 mL of ice-cold methanol and then with 20 mL of water.[7][8]
-
Drying: Suction the product as dry as possible and then allow it to air-dry completely. The yield of the crude product is typically 22-23 g.[8]
-
Purification: Recrystallize the crude solid from approximately 25 mL of methanol to obtain pure this compound as white crystals. The final yield of the pure product is typically 19-20 g (79-83%).[8]
Alternative Synthetic Routes
While direct esterification is the primary method, the precursor 2-hydroxyacetophenone can be synthesized via the Fries Rearrangement . This organic reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[12][13][14] For instance, phenyl acetate (B1210297) can be converted into a mixture of ortho- and para-hydroxyacetophenone.[12][13] The desired ortho-isomer (2-hydroxyacetophenone) can then be separated and used as the starting material for the Schotten-Baumann esterification described above.[15] The reaction temperature can influence the ratio of ortho and para products, with higher temperatures generally favoring the ortho-isomer.[12][13]
References
- 1. Solved Propose a synthesis of this compound | Chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 4010-33-7 [smolecule.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mentis.uta.edu [mentis.uta.edu]
- 12. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 13. pharmdguru.com [pharmdguru.com]
- 14. byjus.com [byjus.com]
- 15. benchchem.com [benchchem.com]
The Discovery and Enduring Relevance of 2-Acetylphenyl Benzoate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylphenyl benzoate (B1203000), a seemingly unassuming aromatic ester, holds a significant place in the historical tapestry of organic synthesis. Its discovery is intrinsically linked to the pioneering explorations of flavonoid chemistry that burgeoned in the late 19th and early 20th centuries. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 2-acetylphenyl benzoate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental protocols, comparative quantitative data, and the logical workflows of its synthesis.
Historical Context and Discovery
The emergence of this compound as a compound of interest can be traced back to the foundational work on flavone (B191248) synthesis. At the forefront of this research was Polish chemist Stanislaus von Kostanecki, whose work between 1898 and 1899 laid the groundwork for the production of flavones from o-hydroxyacetophenone derivatives.[1] In this context, this compound and similar esters were recognized as crucial intermediates.
Later, the Allan-Robinson synthesis, developed in 1924, further solidified the importance of such precursors by employing aromatic anhydrides in flavone synthesis.[1] These early investigations established this compound not merely as a synthetic stepping stone but also as a key molecule for studying intramolecular cyclization and the electronic effects in ortho-substituted esters.[1] Its unique structure, combining an acetyl group and a benzoate moiety on a phenyl ring, has made it a subject of continued interest for its potential biological activities.[1][2]
Synthetic Methodologies: A Quantitative Comparison
Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as desired yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the most common synthetic approaches.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Melting Point (°C) |
| Direct Esterification | 2-Hydroxyacetophenone (B1195853), Benzoic Acid | Sulfuric Acid or Phosphorus Pentoxide | Cyclohexane (optional, for water removal) | 80-85 | 12 hours | ~78 | 87-88[3] |
| Benzoylation with Benzoyl Chloride | 2-Hydroxyacetophenone, Benzoyl Chloride | Pyridine (B92270) | Pyridine | 25 (exothermic, then ambient) | 1 hour | up to 86 | 87-88[3] |
| Fries Rearrangement (of phenyl acetate (B1210297) to precursor) | p-Cresyl Acetate (to generate a precursor) | Aluminum Chloride (anhydrous) | None | 120-150 | 45 min - 6 h | ~92 (for precursor) | 45-50 (for precursor) |
Experimental Protocols
Direct Esterification of 2-Hydroxyacetophenone
This classical method involves the acid-catalyzed reaction between 2-hydroxyacetophenone and benzoic acid.[1]
Materials:
-
2-Hydroxyacetophenone
-
Benzoic Acid
-
Concentrated Sulfuric Acid (or Phosphorus Pentoxide)
-
Toluene (or Cyclohexane)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap (optional)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-hydroxyacetophenone (1 equivalent) and benzoic acid (1.2 equivalents) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water to drive the reaction to completion.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid and remove unreacted benzoic acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis via Benzoylation of 2-Hydroxyacetophenone
This high-yield method utilizes the more reactive benzoyl chloride in the presence of a base.[2]
Materials:
-
2-Hydroxyacetophenone (2.72 g, 20.0 mmol)
-
Pyridine (5 mL)
-
Benzoyl Chloride (4.22 g, 30.0 mmol)
-
3% Hydrochloric Acid (~120 mL)
-
Crushed Ice (~40 g)
-
Ice-cold Methanol (B129727) (~5 mL)
-
Water
-
Conical flask with a calcium chloride drying tube
-
Büchner funnel and filter paper
-
Beaker
Procedure:
-
Dissolve 2-hydroxyacetophenone in pyridine in a conical flask.
-
Add benzoyl chloride to the solution using a Pasteur pipette.
-
Fit the flask with a calcium chloride drying tube and swirl. An exothermic reaction will occur.
-
Allow the reaction to stand for 20 minutes, or until no further heat is evolved.[2]
-
Pour the reaction mixture into a beaker containing the 3% HCl and crushed ice.[2]
-
Once all the ice has melted, collect the precipitated solid by vacuum filtration.[2]
-
Wash the product with ice-cold methanol followed by water.[2] The resulting solid is this compound.
Fries Rearrangement to a Precursor Followed by Esterification
The Fries rearrangement is a classic method for the preparation of hydroxyaryl ketones. In the context of this compound, it can be used to synthesize the 2-hydroxyacetophenone precursor, which is then esterified.[4]
Step 1: Synthesis of 2-Hydroxy-5-methylacetophenone via Fries Rearrangement [4]
Materials:
-
p-Cresyl acetate
-
Anhydrous Aluminum Chloride
-
Ice
-
Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Oil bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, place p-cresyl acetate.
-
Carefully add anhydrous aluminum chloride.
-
Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours, monitoring by TLC.[4]
-
Upon completion, quench the reaction by carefully adding crushed ice.
-
Decompose the reaction mixture with ice-cold water containing a small amount of HCl.[4]
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-hydroxy-5-methylacetophenone.[4]
Step 2: Esterification of the Precursor
The resulting hydroxyacetophenone derivative can then be esterified using the benzoylation protocol described above to yield the corresponding this compound analog.
Logical and Signaling Pathways
Synthesis Workflow
The synthesis of this compound can be visualized as a series of logical steps from starting materials to the final product. The following diagram illustrates a general workflow.
Caption: General workflow for the synthesis of this compound.
Role in Baker-Venkataraman Rearrangement
This compound is a key starting material for the Baker-Venkataraman rearrangement, which is used to synthesize 1,3-diketones, important precursors for flavones and chromones.
Caption: Role of this compound in the Baker-Venkataraman rearrangement.
Putative Anti-Inflammatory Signaling Pathway
Derivatives of this compound have shown potential in inhibiting pro-inflammatory mediators.[1] While the specific interactions of this compound are not fully elucidated, a general representation of the NF-κB signaling pathway, a key regulator of inflammation, is shown below. It is hypothesized that compounds like this compound may modulate this pathway.
Caption: Putative modulation of the NF-κB inflammatory pathway.
UVA Absorption via Keto-Enol Tautomerism
This compound has been identified as a potential UVA absorber.[2] This property is often attributed to the ability of a molecule to undergo keto-enol tautomerism, which allows for the dissipation of UV energy.
Caption: Proposed mechanism of UVA absorption via keto-enol tautomerism.
Conclusion
This compound, a molecule with a rich history rooted in the early days of flavonoid chemistry, continues to be a compound of interest for its synthetic utility and potential biological applications. This technical guide has provided an in-depth overview of its discovery, detailed experimental protocols for its synthesis, a comparative analysis of synthetic methods, and a visualization of the logical and signaling pathways in which it is involved. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the history and synthesis of such foundational molecules is invaluable for the development of new and innovative chemical entities.
References
An In-depth Technical Guide to (2-acetylphenyl) benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential mechanisms of action of (2-acetylphenyl) benzoate (B1203000) (CAS No: 4010-33-7). This aromatic ester is a subject of interest due to its potential applications as a UVA absorber and as a scaffold for the development of anti-inflammatory agents. This document consolidates available data on its characterization, provides a detailed experimental protocol for its synthesis, and illustrates its proposed biological and photophysical mechanisms through pathway and workflow diagrams. All quantitative data are presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
(2-acetylphenyl) benzoate is an organic compound with the molecular formula C15H12O3. It is comprised of a benzoate group attached to a 2-acetylphenyl moiety. Its chemical structure and key properties are summarized below.
Table 1: Chemical Identifiers and Properties of (2-acetylphenyl) benzoate
| Property | Value | Reference |
| IUPAC Name | (2-acetylphenyl) benzoate | |
| CAS Number | 4010-33-7 | |
| Molecular Formula | C15H12O3 | |
| Molecular Weight | 240.25 g/mol | |
| Canonical SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | [1] |
| InChI Key | UEVPPUDQJRWOLT-UHFFFAOYSA-N |
Table 2: Physical and Spectroscopic Data of (2-acetylphenyl) benzoate
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 87-88 °C | [2] |
| Boiling Point | 420 °C at 760 mmHg | [1] |
| Density | 1.175 g/cm³ | [1] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 8.21 (d, J=7.75 Hz, 2H), 7.85 (dd, J=7.75, 1.5 Hz, 1H), 7.65 (t, J=7.5 Hz, 1H), 7.58 (dt, J=7.75, 1.5 Hz, 1H), 7.53 (t, J=7.5 Hz, 2H), 7.35 (dt, J=8.0, 0.5 Hz, 1H), 7.25 (dd, J=8.0, 0.5 Hz, 1H), 2.53 (s, 3H) | |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 197.6, 165.2, 149.4, 133.8, 133.4, 131.8, 131.3, 130.4, 130.3, 129.3, 128.7, 126.2, 123.9, 29.8 | |
| Major IR Peaks (cm⁻¹) | 1735 (C=O, ester), 1685 (C=O, ketone), 1260, 1090 (C-O, ester) | |
| Mass Spectrum (m/z) | 240 (M+), 121, 105, 77 |
Synthesis of (2-acetylphenyl) benzoate
The synthesis of (2-acetylphenyl) benzoate is typically achieved through the esterification of 2-hydroxyacetophenone (B1195853) with benzoyl chloride in the presence of a base. The following protocol is a representative procedure.
Experimental Protocol: Benzoylation of 2-Hydroxyacetophenone
Materials:
-
2-Hydroxyacetophenone
-
Benzoyl chloride
-
Pyridine (B92270) (anhydrous)
-
3% Hydrochloric acid (HCl)
-
Methanol (B129727) (ice-cold)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and 3% HCl.
-
A precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water followed by a small amount of ice-cold methanol to remove impurities.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.
-
Dry the purified product under vacuum to yield (2-acetylphenyl) benzoate as a crystalline solid.
Synthesis Workflow
Potential Applications and Mechanisms of Action
While specific biological data for (2-acetylphenyl) benzoate is limited, its structural motifs suggest potential as a UVA absorber and an anti-inflammatory agent. The proposed mechanisms are based on the activities of structurally related compounds.
UVA Absorber
Aromatic esters like (2-acetylphenyl) benzoate can absorb ultraviolet (UV) radiation. The energy from UV photons excites electrons from the ground state (S₀) to a higher energy singlet state (S₁). The molecule then rapidly dissipates this energy, primarily through non-radiative pathways such as internal conversion and vibrational relaxation, returning to the ground state and releasing the energy as heat. This process prevents the UV radiation from reaching and damaging the skin.
Anti-inflammatory Agent
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. While direct evidence is lacking for (2-acetylphenyl) benzoate, its aromatic structure is a common feature in many COX inhibitors. Inhibition of the COX-1 and/or COX-2 enzymes would reduce the production of prostaglandins, thereby mitigating the inflammatory response.
Conclusion
(2-acetylphenyl) benzoate is a readily synthesizable aromatic ester with well-defined chemical and physical properties. Its structural characteristics suggest potential utility in dermatology as a UVA absorber and in pharmacology as a lead for anti-inflammatory drug discovery. Further research is warranted to elucidate its specific biological activities and to validate the proposed mechanisms of action. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.
References
An In-depth Technical Guide to 2-Acetylphenyl benzoate (CAS: 4010-33-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetylphenyl benzoate (B1203000) (CAS Number: 4010-33-7), an aromatic ester with significant potential in various scientific and industrial fields. The document details its chemical and physical properties, provides established synthesis protocols, and explores its known and putative biological activities, with a focus on its anti-inflammatory and ultraviolet (UV) absorbing properties. Detailed experimental methodologies for synthesis and relevant biological assays are presented, alongside spectroscopic data for characterization. Furthermore, this guide illustrates key chemical transformations and biological pathways involving 2-Acetylphenyl benzoate through diagrams generated using the DOT language, offering a valuable resource for professionals in chemical synthesis and drug discovery.
Chemical and Physical Properties
This compound, with the molecular formula C₁₅H₁₂O₃, is an ester of 2-hydroxyacetophenone (B1195853) and benzoic acid.[1] Its structure combines an acetylphenyl group with a benzoate moiety, contributing to its unique chemical reactivity and biological profile.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4010-33-7 | |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.26 g/mol | |
| IUPAC Name | This compound | |
| Melting Point | 87-88 °C | |
| Boiling Point | 420 °C at 760 mmHg | [2] |
| Density | 1.175 g/cm³ | [2] |
| Flash Point | 188.6 °C | [2] |
| Physical Form | Powder | |
| InChI Key | UEVPPUDQJRWOLT-UHFFFAOYSA-N |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.2 ppm), Acetyl protons (singlet, ~2.5 ppm) |
| ¹³C NMR | Carbonyl carbons (~165 ppm for ester, ~198 ppm for ketone), Aromatic carbons (~120-150 ppm), Acetyl methyl carbon (~29 ppm) |
| IR (Infrared) | C=O stretching (ester) ~1735 cm⁻¹, C=O stretching (ketone) ~1690 cm⁻¹, C-O stretching ~1270 cm⁻¹ |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z 240. Fragments corresponding to the loss of the benzoyl group [M-105]⁺ and the acetylphenyl group [M-135]⁺ are expected. |
Note: These are predicted values and should be confirmed by experimental data.
Synthesis of this compound
The primary method for the synthesis of this compound is the esterification of 2-hydroxyacetophenone.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Esterification of 2-Hydroxyacetophenone
This protocol is adapted from established procedures for the benzoylation of phenols.
Materials:
-
2-Hydroxyacetophenone
-
Benzoyl chloride
-
Anhydrous Pyridine
-
3% Hydrochloric acid
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 13.6 g (0.1 mol) of 2-hydroxyacetophenone in 20 mL of anhydrous pyridine.
-
To this solution, add 21.1 g (0.15 mol) of benzoyl chloride. A spontaneous increase in temperature will be observed.
-
After the initial exothermic reaction subsides (approximately 15 minutes), pour the reaction mixture into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice, with vigorous stirring.
-
A solid precipitate of crude this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with 20 mL of cold methanol, followed by 20 mL of cold water to remove any remaining impurities.
-
Dry the product to obtain crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695).
Chemical Reactivity: The Baker-Venkataraman Rearrangement
This compound is a key substrate in the Baker-Venkataraman rearrangement, a reaction that transforms o-acyloxyacetophenones into 1,3-diketones, which are important precursors for the synthesis of chromones and flavones.
Mechanism of the Baker-Venkataraman Rearrangement
Caption: Mechanism of the Baker-Venkataraman Rearrangement.
Biological and Industrial Applications
This compound and its derivatives have garnered interest for their potential biological and industrial applications.
Anti-inflammatory Activity
Derivatives of this compound are being investigated for their anti-inflammatory properties. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Table 3: Illustrative Anti-inflammatory Activity of Structurally Related Benzoate Esters
| Compound Class | Target | IC₅₀ (µM) | Reference(s) |
| Benzoate Esters | COX-1 | >100 | [3] |
| Benzoate Esters | COX-2 | 8.2 - 22.6 | [3] |
Note: These values are for structurally related compounds and serve as an indication of the potential activity of this compound.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibition of the COX pathway by this compound.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known COX inhibitor) and a vehicle control.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
UVA Absorber in Cosmetics
The chemical structure of this compound, containing both benzoate and acetophenone (B1666503) moieties, suggests its potential as a UVA absorber in cosmetic and sunscreen formulations.
Table 4: Predicted UV Absorption Properties
| Property | Predicted Value |
| λmax (in Ethanol) | ~300 - 320 nm |
| Molar Absorptivity (ε) | High (indicative of a strong chromophore) |
Note: These are predicted values and require experimental verification.
Experimental Protocol: Determination of UV Absorption Spectrum and Photostability
Part A: UV Absorption Spectrum
Materials:
-
This compound
-
Spectroscopic grade ethanol
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
Prepare a dilution of the stock solution to an appropriate concentration (e.g., 10 µg/mL) that gives an absorbance reading within the linear range of the spectrophotometer.
-
Use ethanol as a blank to zero the instrument.
-
Measure the absorbance of the diluted solution across the UV spectrum (290-400 nm).
-
Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Part B: Photostability Assessment
Materials:
-
Solution of this compound from Part A
-
Solar simulator with a controlled UVA output
-
UV-Vis spectrophotometer
Procedure:
-
Measure the initial UV-Vis absorption spectrum of the solution as a baseline.
-
Expose the solution in the quartz cuvette to a defined dose of UVA radiation from the solar simulator.
-
After exposure, re-measure the UV-Vis absorption spectrum.
-
Calculate the percentage of degradation by comparing the absorbance at λmax before and after irradiation. A compound is generally considered photostable if it retains >90% of its initial absorbance.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a versatile molecule with established utility in organic synthesis, particularly as a precursor for heterocyclic compounds via the Baker-Venkataraman rearrangement. Its chemical structure also suggests promising applications as an anti-inflammatory agent and a UVA absorber. This technical guide provides a foundational resource for researchers and professionals, compiling essential data and detailed experimental protocols to facilitate further investigation and development of this compound in the fields of medicinal chemistry, materials science, and drug discovery. Further research is warranted to experimentally validate the predicted spectroscopic and biological data presented herein.
References
The Central Role of 2-Acetylphenyl Benzoate in Modern Flavonoid Synthesis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Flavonoids represent a diverse and significant class of polyphenolic compounds, widely recognized for their extensive pharmacological activities. The synthesis of the flavone (B191248) backbone is a cornerstone of medicinal chemistry and drug discovery. This technical guide provides an in-depth examination of 2-acetylphenyl benzoate (B1203000), a pivotal precursor in the synthesis of flavones. The core of this synthesis is the Baker-Venkataraman rearrangement, an efficient and robust method for constructing the requisite 1,3-diketone intermediate. This document details the underlying mechanisms, provides comprehensive experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow through detailed diagrams.
Introduction to 2-Acetylphenyl Benzoate
This compound (also known as o-acetylphenyl benzoate) is an organic ester that serves as a crucial starting material in several synthetic pathways.[1][2] Its primary significance in organic chemistry is as a precursor for the synthesis of heterocyclic compounds, most notably flavones and chromones.[1] The strategic placement of the ortho-acetyl group and the benzoate ester functionality makes it ideally suited for the Baker-Venkataraman rearrangement, a powerful intramolecular acyl transfer reaction.[1][3]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4010-33-7 | [1][2][4] |
| Molecular Formula | C₁₅H₁₂O₃ | [2][4][5] |
| Molecular Weight | 240.25 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Boiling Point | 420°C at 760 mmHg | [2] |
| Flash Point | 188.6°C | [2] |
| Density | 1.175 g/cm³ | [2] |
| InChI Key | UEVPPUDQJRWOLT-UHFFFAOYSA-N | [1] |
The Synthetic Pathway: From Precursor to Flavone
The transformation of this compound into a flavone is a well-established two-step process.[6]
-
Baker-Venkataraman Rearrangement: The process begins with a base-catalyzed intramolecular rearrangement of this compound. This reaction converts the o-acyloxyacetophenone structure into a 1,3-diketone (specifically, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione).[3][6][7]
-
Acid-Catalyzed Cyclodehydration: The resulting 1,3-diketone is then treated with a strong acid, which catalyzes an intramolecular condensation and dehydration to form the final, stable flavone ring system.[3][6]
References
- 1. This compound | 4010-33-7 | Benchchem [benchchem.com]
- 2. This compound | 4010-33-7 [chemnet.com]
- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Benzoyloxyacetophenone [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Reaction of o-Hydroxyacetophenone and Benzoyl Chloride: Synthesis, Mechanisms, and Applications in Flavonoid Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between o-hydroxyacetophenone and benzoyl chloride, a cornerstone transformation in the synthesis of flavonoids and other valuable organic intermediates. This document details the reaction mechanisms, experimental protocols, and the biological significance of the resulting downstream products, with a focus on their interaction with key cellular signaling pathways relevant to drug discovery and development.
Core Reaction: Esterification of o-Hydroxyacetophenone
The reaction of o-hydroxyacetophenone with benzoyl chloride is a classic esterification that yields 2-acetylphenyl benzoate, also known as o-benzoyloxyacetophenone. This reaction is typically performed under Schotten-Baumann conditions, utilizing a base to neutralize the hydrochloric acid byproduct.[1][2] Pyridine (B92270) is a commonly used base and can also serve as the solvent.[3][4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen of o-hydroxyacetophenone attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, facilitated by the base, results in the formation of the ester product.
Reaction Scheme:
Caption: Esterification of o-hydroxyacetophenone with benzoyl chloride.
Experimental Protocols
Synthesis of o-Benzoyloxyacetophenone
This protocol is adapted from established literature procedures.[3][5]
Materials:
-
o-Hydroxyacetophenone
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
3% Hydrochloric acid (HCl)
-
Crushed ice
-
Standard laboratory glassware (conical flask, Büchner funnel, etc.)
-
Calcium chloride drying tube
Procedure:
-
In a 100-mL conical flask, combine 13.6 g (0.1 mole) of o-hydroxyacetophenone and 20 mL of anhydrous pyridine.
-
Slowly add 21.1 g (0.15 mole) of benzoyl chloride to the mixture. The reaction is exothermic, and the temperature will rise.
-
Fit the flask with a calcium chloride drying tube and allow the mixture to stand for approximately 15-20 minutes, or until no more heat is evolved.[3][5]
-
Pour the reaction mixture into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice, stirring vigorously.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the product sequentially with 20 mL of cold methanol and 20 mL of cold water.[3]
-
Dry the product as thoroughly as possible on the funnel, then air-dry at room temperature.
-
For further purification, the crude product can be recrystallized from methanol.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (o-hydroxyacetophenone:benzoyl chloride) | 1 : 1.5 | [3] |
| Crude Yield | 22-23 g | [3] |
| Recrystallized Yield | 19-20 g (79-83%) | [3] |
| Melting Point (crude) | 81-87 °C | [3] |
| Melting Point (recrystallized) | 87-88 °C | [3] |
Spectroscopic Data for o-Benzoyloxyacetophenone:
| Data Type | Values |
| ¹H NMR (700 MHz, CDCl₃) δ | 8.20 (d, J=8.3 Hz, 2H), 7.85 (d, J=7.7 Hz, 1H), 7.63 (t, J=7.4 Hz, 1H), 7.56 (t, J=7.9 Hz, 1H), 7.51 (t, J=7.9 Hz, 2H), 7.35 (t, J=7.7 Hz, 1H), 7.22 (d, J=8.0 Hz, 1H), 2.52 (s, 3H)[6] |
| Boiling Point | 420 °C at 760 mmHg[6] |
| Density | 1.175 g/cm³[6] |
Downstream Synthesis: The Gateway to Flavonoids
o-Benzoyloxyacetophenone is a critical intermediate in the synthesis of flavones, a class of flavonoids with significant biological activities.[4] Two primary pathways from o-benzoyloxyacetophenone to flavones are the Baker-Venkataraman rearrangement and a direct cyclization method.
Baker-Venkataraman Rearrangement
This rearrangement converts o-benzoyloxyacetophenone into a 1,3-diketone (o-hydroxydibenzoylmethane) in the presence of a base, typically potassium hydroxide (B78521) (KOH) in pyridine.[7][8][9][10][11] The resulting diketone can then be cyclized under acidic conditions to form the flavone (B191248) core.[3]
Mechanism of Baker-Venkataraman Rearrangement:
Caption: Mechanism of the Baker-Venkataraman rearrangement.
Experimental Protocol for Baker-Venkataraman Rearrangement and Cyclization:
This protocol is a continuation from the synthesis of o-benzoyloxyacetophenone.[3]
Part A: Synthesis of o-Hydroxydibenzoylmethane (1,3-Diketone)
-
Dissolve 20 g (0.083 mole) of o-benzoyloxyacetophenone in 75 mL of pyridine in a beaker and warm to 50 °C.
-
Add 7 g of pulverized 85% potassium hydroxide and stir mechanically for 15 minutes. A yellow precipitate of the potassium salt will form.
-
Cool the mixture to room temperature and acidify with 100 mL of 10% acetic acid.
-
Collect the light-yellow precipitate of o-hydroxydibenzoylmethane by vacuum filtration.
Part B: Cyclization to Flavone
-
Dissolve 16.6 g (0.069 mole) of the crude o-hydroxydibenzoylmethane in 90 mL of glacial acetic acid in a conical flask.
-
Add 3.5 mL of concentrated sulfuric acid with shaking.
-
Heat the mixture under reflux on a steam bath for 1 hour with occasional shaking.
-
Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Collect the crude flavone by vacuum filtration and wash with water until the filtrate is neutral.
-
The product can be recrystallized from ligroin.
Quantitative Data for Flavone Synthesis via Baker-Venkataraman Rearrangement:
| Step | Product | Yield | Melting Point | Reference |
| Rearrangement | o-Hydroxydibenzoylmethane (crude) | 16-17 g | - | [3] |
| Cyclization | Flavone (crude) | 14.5-15 g (94-97%) | 95-97 °C | [3] |
| Overall Yield | Flavone | 59-68% (from o-hydroxyacetophenone) | 96-97 °C (pure) | [3] |
Biological Relevance and Signaling Pathways
Flavonoids, the downstream products of this synthetic pathway, are renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[4][12][13][14] These biological activities are often attributed to their ability to modulate cellular signaling pathways rather than just their antioxidant properties.[12][15]
For drug development professionals, understanding how these synthesized compounds interact with cellular machinery is paramount. Flavonoids have been shown to influence several key signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial regulators of cell survival, proliferation, and apoptosis.[12][16]
Modulation of the PI3K/Akt Signaling Pathway by Flavonoids:
The PI3K/Akt pathway is a critical intracellular signaling pathway in regulating the cell cycle. Therefore, it is directly involved in cellular quiescence, proliferation, cancer, and longevity. Flavonoids have been shown to modulate this pathway at various points, which contributes to their therapeutic effects.
Caption: Flavonoid-mediated modulation of the PI3K/Akt signaling pathway.
Conclusion
The reaction of o-hydroxyacetophenone with benzoyl chloride is a facile and efficient entry point into the synthesis of o-benzoyloxyacetophenone. This intermediate is not only a valuable building block in its own right but also serves as a key precursor to the flavone scaffold via the Baker-Venkataraman rearrangement. The resulting flavonoids are of significant interest to the pharmaceutical and drug development industries due to their ability to modulate critical cellular signaling pathways. This guide provides the foundational chemical knowledge and experimental details necessary for researchers to synthesize and further explore the therapeutic potential of this important class of compounds.
References
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. biomedres.us [biomedres.us]
- 5. mentis.uta.edu [mentis.uta.edu]
- 6. o - Benzoyloxyacetophenone, CAS No. 4010-33-7 - iChemical [ichemical.com]
- 7. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2-Acetylphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental considerations for electrophilic aromatic substitution (EAS) reactions on 2-acetylphenyl benzoate (B1203000). The document details the directing effects of the constituent functional groups, predicts the outcomes of various EAS reactions, and offers generalized experimental protocols for key transformations.
Introduction to the Reactivity of 2-Acetylphenyl Benzoate
This compound possesses two aromatic rings with differing reactivity towards electrophiles. The electronic properties of the substituents on each ring govern the regioselectivity of substitution.
-
Ring A (derived from benzoic acid): This ring is substituted by an ester group (-C(O)O-), which is deactivating due to the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic substitution on this ring is significantly disfavored.
-
Ring B (derived from 2'-hydroxyacetophenone): This ring is disubstituted with an acetyl group (-C(O)CH₃) and a benzoyloxy group (-OC(O)Ph). The interplay of these two groups determines the position of electrophilic attack.
Directing Effects and Regioselectivity on Ring B
The site of electrophilic attack on the 2-acetylphenyl moiety is determined by the competing directing effects of the acetyl and benzoyloxy substituents.
-
Acetyl Group: The acetyl group is a moderate deactivating group and a meta-director .[1][2] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic.
-
Benzoyloxy Group: The benzoyloxy group, attached via the oxygen atom, is an ortho, para-director . The lone pairs on the oxygen atom can be donated into the ring through resonance, increasing the electron density at the ortho and para positions.[3][4] Overall, this group is considered activating.
In electrophilic aromatic substitution on disubstituted benzenes, the more powerfully activating group generally controls the regioselectivity. In the case of this compound, the activating ortho, para-directing benzoyloxy group will direct the incoming electrophile over the deactivating meta-directing acetyl group.
Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the benzoyloxy group. Given that the para position (position 5) is sterically less hindered than the ortho position (position 3), the para-substituted product is expected to be the major isomer .
Key Electrophilic Aromatic Substitution Reactions and Protocols
While specific quantitative data for the electrophilic aromatic substitution on this compound is not extensively available in the literature, the following sections provide detailed, generalized experimental protocols for common EAS reactions. These protocols are based on established procedures for similarly substituted aromatic compounds and should be optimized for specific applications.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further synthetic transformations.
Predicted Major Product: 2-Acetyl-5-nitrophenyl benzoate
Experimental Protocol: Nitration of this compound
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₁₅H₁₂O₃ | 240.25 | Substrate |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst and Solvent |
| Concentrated Nitric Acid | HNO₃ | 63.01 | Nitrating Agent |
| Ice | H₂O | 18.02 | For quenching |
| Deionized Water | H₂O | 18.02 | For washing |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the nitrated product.
Halogenation (Bromination)
Halogenation introduces a halogen atom (e.g., -Br) onto the aromatic ring, which can serve as a handle for cross-coupling reactions.
Predicted Major Product: 2-Acetyl-5-bromophenyl benzoate
Experimental Protocol: Bromination of this compound
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₁₅H₁₂O₃ | 240.25 | Substrate |
| Bromine | Br₂ | 159.81 | Brominating Agent |
| Iron(III) Bromide | FeBr₃ | 295.56 | Lewis Acid Catalyst |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |
| Sodium Thiosulfate (B1220275) Soln. | Na₂S₂O₃ | 158.11 | For quenching |
| Saturated NaHCO₃ Soln. | NaHCO₃ | 84.01 | For neutralization |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flask protected from light, add iron(III) bromide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding a cold aqueous solution of sodium thiosulfate to consume excess bromine.
-
Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the brominated product.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-C(O)R) to the aromatic ring, forming a ketone. This reaction generally requires harsher conditions and may be challenging due to the presence of a deactivating acetyl group on the ring.
Predicted Major Product: 2-Acetyl-5-acylphenyl benzoate
Experimental Protocol: Friedel-Crafts Acylation of this compound
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₁₅H₁₂O₃ | 240.25 | Substrate |
| Acyl Chloride (e.g., Acetyl Chloride) | CH₃COCl | 78.50 | Acylating Agent |
| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |
| Dilute Hydrochloric Acid | HCl | 36.46 | For workup |
Procedure:
-
In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and add the acyl chloride (1.2 eq) dropwise.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Intramolecular Electrophilic Aromatic Substitution: The Fries Rearrangement
The Fries rearrangement is a relevant intramolecular EAS reaction for this compound, where the benzoyl group migrates from the phenolic oxygen to the aromatic ring upon treatment with a Lewis acid. The regioselectivity is often temperature-dependent.
Quantitative Data for Fries Rearrangement of Aryl Esters
While specific data for this compound is limited, the following table provides illustrative yields for the Fries rearrangement of related phenyl benzoates, highlighting the general efficiency of the reaction.
| Substrate | Lewis Acid | Temperature (°C) | Product(s) | Yield (%) |
| Phenyl benzoate | AlCl₃ | 25-30 | 2-Hydroxybenzophenone | 25 |
| 4-Hydroxybenzophenone | 65 | |||
| Phenyl acetate | AlCl₃ | 25 | 2'-Hydroxyacetophenone | 15 |
| 4'-Hydroxyacetophenone | 75 | |||
| Phenyl acetate | AlCl₃ | 165 | 2'-Hydroxyacetophenone | 60 |
| 4'-Hydroxyacetophenone | 15 |
Data is illustrative and sourced from general organic chemistry literature.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Predicted regioselectivity of electrophilic aromatic substitution.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Acetylphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-acetylphenyl benzoate (B1203000) through the esterification of 2-hydroxyacetophenone (B1195853) with benzoyl chloride. The primary method described is a base-catalyzed acylation using pyridine (B92270), a widely utilized and robust transformation in organic synthesis. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, including flavones. This application note includes a summary of reaction parameters, a step-by-step experimental procedure, purification techniques, and a graphical representation of the experimental workflow.
Introduction
The esterification of phenols is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of compounds, including active pharmaceutical ingredients and other fine chemicals. The reaction between a phenol, such as 2-hydroxyacetophenone, and an acyl chloride, like benzoyl chloride, is a common and efficient method for forming aryl esters. The resulting product, 2-acetylphenyl benzoate, is a key precursor in multi-step synthetic sequences, notably in the synthesis of flavone (B191248) derivatives via the Baker-Venkataraman rearrangement. The protocol detailed herein utilizes a base, typically pyridine, which can act as both a catalyst and a solvent, effectively neutralizing the hydrogen chloride byproduct and driving the reaction to completion under mild conditions.[1][2][3]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
2-Hydroxyacetophenone + Benzoyl Chloride → this compound + Pyridinium Hydrochloride
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound based on the acyl chloride method.
| Parameter | Value | Reference |
| Starting Materials | 2-Hydroxyacetophenone, Benzoyl Chloride | [3][4] |
| Key Reagents | Pyridine (anhydrous) | [3][4][5] |
| Molar Ratio (2-Hydroxyacetophenone : Benzoyl Chloride) | 1 : 1.5 | [1][3] |
| Reaction Temperature | Room Temperature (exothermic initially) | [2][4] |
| Reaction Time | Approximately 15 minutes to 1 hour | [1][3][4] |
| Typical Yield | 79-83% | [1][3] |
Experimental Protocol
This protocol is for the synthesis of this compound on a 0.1 mole scale.
Materials and Equipment:
-
2-Hydroxyacetophenone (13.6 g, 0.1 mole)[3]
-
Benzoyl Chloride (21.1 g, 17.4 mL, 0.15 mole)[3]
-
Anhydrous Pyridine (20 mL)[3]
-
3% Hydrochloric Acid (600 mL)[3]
-
Methanol (B129727) (for washing and recrystallization)[3]
-
Deionized Water
-
100 mL Conical Flask or Round-Bottom Flask[3]
-
Calcium Chloride Drying Tube[3]
-
1 L Beaker
-
Büchner Funnel and Filter Flask
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Standard Laboratory Glassware
Procedure:
-
Reaction Setup: In a 100-mL conical flask equipped with a magnetic stir bar, place 2-hydroxyacetophenone (13.6 g, 0.1 mole). To this, add anhydrous pyridine (20 mL) followed by benzoyl chloride (21.1 g, 0.15 mole).[3] Fit the flask with a calcium chloride drying tube.
-
Reaction: The temperature of the reaction mixture will rise spontaneously.[3] Stir the mixture. The reaction is generally complete when no more heat is evolved, which typically takes about 15 minutes.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Quenching and Precipitation: In a 1 L beaker, prepare a mixture of 600 mL of 3% hydrochloric acid and approximately 200 g of crushed ice. With vigorous stirring, slowly pour the reaction mixture into the ice/acid mixture.[3] A solid precipitate of the crude this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[3][4]
-
Washing: Wash the collected solid with a small amount of cold methanol and then with cold water to remove impurities.[3][4]
-
Drying: Suck the product as dry as possible on the Büchner funnel and then air-dry at room temperature. The yield of the crude product is typically high.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol (B145695) to obtain pure this compound.[3][4]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine is flammable and toxic; handle with care.
-
Benzoyl chloride is corrosive and lachrymatory; avoid inhalation and contact with skin.
-
Hydrochloric acid is corrosive; handle with care.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 2-Acetylphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental synthesis of 2-acetylphenyl benzoate (B1203000), an organic compound with applications as an intermediate in the synthesis of flavonoids and other heterocyclic compounds.[1] The protocols detailed herein are based on established laboratory procedures.
Introduction
2-Acetylphenyl benzoate (IUPAC Name: (2-acetylphenyl) benzoate) is a benzoate ester with the molecular formula C₁₅H₁₂O₃.[2] Its synthesis is a common example of esterification, a fundamental reaction in organic chemistry. The primary route for its preparation involves the reaction of 2-hydroxyacetophenone (B1195853) with benzoyl chloride. This compound serves as a valuable precursor in various synthetic pathways, including the Baker-Venkataraman rearrangement for the formation of 1,3-diketones, which are intermediates in the synthesis of chromones and flavones.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | (2-acetylphenyl) benzoate | [1] |
| CAS Number | 4010-33-7 | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | [2] |
| Molecular Weight | 240.25 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 87-88 °C | [4] |
| Boiling Point | 420 °C at 760 mmHg | [1][5] |
| Density | 1.175 g/cm³ | [1][5] |
| Flash Point | 188.6 °C | [1][5] |
Experimental Protocols
The most common and efficient method for the synthesis of this compound is the acylation of 2-hydroxyacetophenone with benzoyl chloride using pyridine (B92270) as a catalyst and solvent.[2][6]
Materials:
-
2-hydroxyacetophenone
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
3% Hydrochloric acid (HCl) solution
-
Methanol (ice-cold)
-
Deionized water
-
Crushed ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Pasteur pipette
-
Calcium chloride drying tube
-
Beaker
-
Büchner funnel and filter paper for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 2-hydroxyacetophenone in anhydrous pyridine.[1]
-
Addition of Acylating Agent: Using a Pasteur pipette, slowly add benzoyl chloride to the solution while stirring.[1] An exothermic reaction will occur.
-
Reaction Progression: Fit the flask with a calcium chloride drying tube to protect the reaction from atmospheric moisture and continue to swirl or stir the mixture.[1] Allow the reaction to proceed for approximately 20 minutes, or until no more heat is evolved.[1]
-
Quenching the Reaction: Prepare a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.[1] Pour the reaction mixture into this beaker with vigorous stirring. A precipitate of the crude product will form.
-
Isolation of the Product: Once all the ice has melted, collect the solid product by vacuum filtration using a Büchner funnel.[1][6]
-
Washing the Product: Wash the collected solid with a small amount of ice-cold methanol, followed by a wash with cold deionized water to remove any remaining pyridine hydrochloride and other impurities.[1][6]
-
Drying: Dry the purified this compound product.
Visualizations
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from 2-hydroxyacetophenone and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in 2-hydroxyacetophenone attacks the electrophilic carbonyl carbon of benzoyl chloride. Pyridine acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also serves to neutralize the HCl byproduct formed during the reaction.[2]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
References
Application Notes and Protocols: 2-Acetylphenyl Benzoate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmaceutical applications of 2-acetylphenyl benzoate (B1203000), focusing on its role as a key synthetic intermediate and its potential biological activities. Detailed experimental protocols and visualizations are included to facilitate further research and drug development efforts.
Application Note 1: Synthetic Intermediate for Heterocyclic Compounds
2-Acetylphenyl benzoate is a well-established precursor in the synthesis of various biologically active heterocyclic compounds, particularly flavones and chromones.[1][2] Its strategic importance lies in its utility in the Baker-Venkataraman rearrangement, which yields 1,3-diketones, essential building blocks for these scaffolds.[2][3]
Key Applications:
-
Flavone Synthesis: Serves as a starting material for the synthesis of flavones, a class of compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2]
-
Chromone (B188151) Synthesis: Utilized in the production of chromone derivatives, which are present in many natural products and exhibit a wide range of biological effects.[3]
-
Frutinone A Synthesis: Acts as a crucial intermediate in the total synthesis of Frutinone A, a natural product that has demonstrated inhibitory activity against the CYP1A2 enzyme.[3][4]
Logical Workflow for Flavone Synthesis:
Caption: Synthetic pathway from 2-hydroxyacetophenone to flavones via this compound.
Application Note 2: Potential Anti-Inflammatory Agent
Research has suggested that this compound and its derivatives possess anti-inflammatory properties.[5] While direct, extensive studies on this compound are limited, the broader class of benzoate esters has shown potential in modulating inflammatory pathways.[6] This suggests that this compound could serve as a lead compound for the development of novel anti-inflammatory drugs.[5] The proposed mechanism may involve the inhibition of pro-inflammatory mediators.[5]
Putative Anti-Inflammatory Signaling Pathway:
Caption: Hypothetical pathway for the anti-inflammatory action of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the esterification of 2-hydroxyacetophenone with benzoyl chloride.[1]
Materials:
-
2-Hydroxyacetophenone
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
3% Hydrochloric acid (HCl)
-
Ice-cold methanol (B129727)
-
Deionized water
-
Crushed ice
-
Flask, Beaker, Pasteur pipette, Calcium chloride drying tube, Vacuum filtration apparatus
Procedure:
-
In a suitable flask, dissolve 2-hydroxyacetophenone (20.0 mmol) in pyridine (5 mL).[1]
-
Slowly add benzoyl chloride (30.0 mmol) to the solution using a Pasteur pipette. An exothermic reaction will occur.[1]
-
Fit the flask with a calcium chloride drying tube and swirl the mixture.[1]
-
Allow the reaction to stand for 20 minutes, or until no further heat is evolved.[1]
-
Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.[1]
-
Once all the ice has melted, collect the precipitated solid by vacuum filtration.[1]
-
Wash the product sequentially with approximately 5 mL of ice-cold methanol and 5 mL of water.[1]
-
The resulting solid is 2-benzoyloxyacetophenone (this compound).[1]
Synthetic Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
While specific data for this compound is not widely available, this protocol, adapted from studies on related benzoate derivatives, can be used to assess its potential cytotoxic activity against cancer cell lines.[7][8]
Materials:
-
Human cancer cell line (e.g., HT-29 colorectal cancer cells)[8]
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.[7]
-
Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate the plates for 48-72 hours.[7]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[6]
Data Presentation:
The results of the cytotoxicity assay can be summarized in a table.
| Compound | Cell Line | IC50 (µM) |
| This compound | HT-29 | TBD |
| Positive Control | HT-29 | Value |
TBD: To be determined through experimentation. Positive control: A known cytotoxic agent.
Summary of Physicochemical Properties
A summary of the known chemical and physical properties of this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | (2-acetylphenyl) benzoate | [1] |
| CAS Number | 4010-33-7 | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | [5][9] |
| Molecular Weight | 240.25 g/mol | [1][5] |
| Appearance | Colorless crystalline solid | [1] |
| Boiling Point | 420°C at 760 mmHg | [1] |
| Flash Point | 188.6°C | [1] |
| Density | 1.175 g/cm³ | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4010-33-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 4010-33-7 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for 2-Acetylphenyl Benzoate as a UVA Absorber in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing demand for broad-spectrum sunscreens that provide effective protection against both UVB and UVA radiation has driven the search for novel UV absorbers. 2-Acetylphenyl benzoate (B1203000) is a promising organic molecule with potential as a UVA absorber in cosmetic and dermatological formulations.[1] Its chemical structure, containing both a benzoate and an acetophenone (B1666503) moiety, suggests inherent photoprotective properties.[1] This document provides detailed application notes and experimental protocols for the evaluation of 2-acetylphenyl benzoate as a UVA-absorbing agent for use in cosmetic products.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | (2-acetylphenyl) benzoate | |
| CAS Number | 4010-33-7 | [2][3] |
| Molecular Formula | C₁₅H₁₂O₃ | [2][3] |
| Molecular Weight | 240.25 g/mol | [2][3] |
| Appearance | Colorless crystalline solid | |
| Melting Point | 87-88 °C | |
| Boiling Point | 420 °C at 760 mmHg | [3] |
| Density | 1.175 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like ethanol (B145695), pyridine. | |
| UV Absorption Maximum (λmax) | ~320-340 nm (Hypothetical) | Expected based on chemical structure |
| Molar Extinction Coefficient (ε) | > 15,000 M⁻¹cm⁻¹ at λmax (Hypothetical) | Expected for effective UVA absorber |
Application Notes
This compound is proposed as a UVA filter in sunscreen formulations. Its mechanism of action involves the absorption of high-energy UVA photons, followed by the dissipation of this energy through non-radiative pathways, thereby preventing the UV radiation from penetrating the skin and causing cellular damage. The ortho-acetyl group and the benzoate ester functionality are key chromophores that contribute to its UV absorption profile.
Proposed Mechanism of Photoprotection
Upon absorption of UVA radiation, the this compound molecule is excited to a higher energy state. This energy is then dissipated through various photophysical processes, such as internal conversion and vibrational relaxation, releasing the energy as heat. This process is illustrated in the diagram below.
Caption: Proposed mechanism of photoprotection by this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 2-hydroxyacetophenone (B1195853) with benzoyl chloride in the presence of pyridine.[1][4]
Materials:
-
2-hydroxyacetophenone
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
3% Hydrochloric acid (HCl)
-
Ice
-
Methanol (B129727) (ice-cold)
-
Water (ice-cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Pasteur pipette
-
Calcium chloride drying tube
-
Beaker
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
In a suitable round-bottom flask, dissolve 2-hydroxyacetophenone in anhydrous pyridine.
-
Slowly add benzoyl chloride to the solution using a Pasteur pipette while stirring. An exothermic reaction will occur.
-
Fit the flask with a calcium chloride drying tube and allow the reaction to stand for 20-30 minutes, or until no more heat is evolved.
-
Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.
-
Once all the ice has melted, collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the product with approximately 5 mL of ice-cold methanol followed by 5 mL of ice-cold water.
-
The resulting solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Determination of UV Absorption Spectrum
Objective: To determine the ultraviolet absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound
-
Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
Prepare a dilution of the stock solution in ethanol to obtain an absorbance reading between 0.5 and 1.5 at the expected λmax. A starting concentration of 10 µg/mL is recommended.
-
Use ethanol as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted solution from 290 nm to 400 nm.
-
Record the λmax and the corresponding absorbance value.
Assessment of Photostability
Objective: To evaluate the photostability of this compound upon exposure to UV radiation.
Materials:
-
Solution of this compound in ethanol (from protocol 2)
-
Solar simulator with a controlled UVA output
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the initial UV-Vis absorption spectrum of the this compound solution as the baseline (T₀).
-
Expose the solution in the quartz cuvette to a defined dose of UVA radiation from the solar simulator.
-
After exposure, measure the UV-Vis absorption spectrum again (T₁).
-
Continue to expose the sample and take measurements at subsequent time points (e.g., T₂, T₄, T₆ hours).
-
Calculate the percentage of degradation at each time point by comparing the absorbance at λmax to the initial absorbance. A compound is generally considered photostable if it retains >90% of its initial absorbance.
In Vitro UVA Protection Factor (UVA-PF) Determination (Adapted from ISO 24443)
Objective: To determine the in vitro UVA protection factor of a cosmetic formulation containing this compound.
Materials:
-
Test formulation containing this compound
-
Polymethylmethacrylate (PMMA) plates
-
Positive displacement pipette
-
Solar simulator with a UVA source
-
UV-Vis spectrophotometer with an integrating sphere
-
Glycerin (as a blank)
Procedure:
-
Apply a thin, uniform film of the test formulation onto the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm².
-
Allow the film to dry in the dark for at least 15 minutes.
-
Measure the initial UV transmittance of the sample at multiple points on the plate from 290 to 400 nm.
-
Expose the plate to a controlled dose of UVA radiation from the solar simulator.
-
After irradiation, re-measure the UV transmittance of the sample.
-
Calculate the UVA-PF using the following formula, incorporating the erythemal action spectrum and the solar spectrum: UVA-PF = ∫₂₉₀⁴⁰⁰ E(λ)I(λ)dλ / ∫₂₉₀⁴⁰⁰ E(λ)I(λ)T(λ)dλ Where:
-
E(λ) is the erythemal effectiveness spectrum
-
I(λ) is the spectral irradiance of the UV source
-
T(λ) is the spectral transmittance of the sample
-
Data Presentation
The following tables present hypothetical data for the evaluation of this compound.
Table 2: Hypothetical UV Absorption Data for this compound
| Parameter | Value |
| λmax | 335 nm |
| Molar Extinction Coefficient (ε) at λmax | 18,500 M⁻¹cm⁻¹ |
Table 3: Hypothetical Photostability Data for this compound
| Exposure Time (hours) | Absorbance at λmax | % Retention |
| 0 | 1.000 | 100% |
| 2 | 0.985 | 98.5% |
| 4 | 0.972 | 97.2% |
| 6 | 0.961 | 96.1% |
Table 4: Hypothetical In Vitro Efficacy of a Formulation with 5% this compound
| Parameter | Value |
| In Vitro SPF | 15 |
| In Vitro UVA-PF | 8 |
| Critical Wavelength (nm) | 375 |
Signaling Pathways and Experimental Workflows
UVA-Induced Skin Damage Signaling Pathway
UVA radiation penetrates deep into the dermis, primarily causing damage through the generation of reactive oxygen species (ROS).[5] These ROS can lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins.[6][7] This oxidative stress activates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which can lead to inflammation, photoaging, and carcinogenesis.[5][8]
Caption: Simplified signaling pathway of UVA-induced skin damage.
Experimental Workflow for Evaluation of a Novel UVA Absorber
The evaluation of a new UVA absorbing compound like this compound follows a logical progression from synthesis and basic characterization to formulation and efficacy testing.
Caption: Experimental workflow for evaluating a novel UVA absorber.
References
- 1. Buy this compound | 4010-33-7 [smolecule.com]
- 2. 2-Benzoyloxyacetophenone [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Differential Activation of Signaling Pathways by UVA and UVB Radiation in Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cellular and sub-cellular responses to UVA in relation to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for the Fries Rearrangement of Aryl Esters: A Detailed Guide for Researchers
Application Notes and Protocols
The Fries rearrangement is a versatile and fundamental reaction in organic synthesis, enabling the conversion of aryl esters to hydroxyaryl ketones. This reaction, which involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, is a powerful tool for the synthesis of valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers, scientists, and drug development professionals in the successful application of the Fries rearrangement.
The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids.[2] A photochemical variant, known as the photo-Fries rearrangement, can also be employed, proceeding through a radical mechanism initiated by UV light.[1][3]
A key feature of the Fries rearrangement is its ortho, para-selectivity. The regiochemical outcome can be effectively controlled by tuning the reaction conditions, primarily temperature and solvent polarity.[4][5] Generally, lower temperatures favor the formation of the para product, while higher temperatures promote the formation of the ortho isomer.[3] Non-polar solvents tend to favor ortho substitution, whereas polar solvents promote the formation of the para product.[4]
I. Factors Influencing Regioselectivity and Yield
The successful execution of a Fries rearrangement hinges on the careful control of several experimental parameters. The choice of catalyst, solvent, and temperature, along with the electronic and steric nature of the substrate, all play a crucial role in determining the reaction's efficiency and the ratio of ortho to para isomers.
| Parameter | Effect on Regioselectivity and Yield | Citation |
| Temperature | Low temperatures (<60°C) generally favor the formation of the para isomer (kinetic control). High temperatures (>160°C) typically favor the ortho isomer (thermodynamic control), which is stabilized by the formation of a bidentate complex with the Lewis acid. | [3][6] |
| Solvent | Non-polar solvents (e.g., carbon disulfide, chlorobenzene) favor the formation of the ortho product. Polar solvents (e.g., nitrobenzene) favor the formation of the para product. | [4][7] |
| Catalyst | Lewis acids (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄) and Brønsted acids (e.g., HF, methanesulfonic acid) are commonly used. The amount of catalyst can also influence the reaction. Greener alternatives like zeolites and ionic liquids are being explored. | [2] |
| Substrate | Electron-donating groups on the aryl ester generally increase the reaction rate. Sterically hindered substrates or those with strongly deactivating groups may result in lower yields. | [4][7] |
II. Experimental Protocols
This section provides detailed methodologies for performing the Fries rearrangement under various conditions.
Protocol 1: Classic Fries Rearrangement of Phenyl Acetate (B1210297) using Aluminum Chloride
This protocol describes the rearrangement of phenyl acetate to a mixture of o- and p-hydroxyacetophenone using the traditional Lewis acid catalyst, aluminum chloride.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice-water bath
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend anhydrous aluminum chloride in nitrobenzene.
-
Cool the flask in an ice-water bath.
-
Slowly add phenyl acetate (1 equivalent) dropwise to the stirred suspension while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., <60°C for para selectivity or >160°C for ortho selectivity) and stir for the appropriate time, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[6][8]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[8]
-
The resulting mixture of ortho and para isomers can be separated by steam distillation or column chromatography. The ortho isomer is steam volatile due to intramolecular hydrogen bonding.[3][6]
Protocol 2: Fries Rearrangement using Methanesulfonic Acid (MSA) - A Greener Alternative
This protocol utilizes the strong, biodegradable, and less corrosive Brønsted acid, methanesulfonic acid, as a catalyst.
Materials:
-
Aryl ester (e.g., phenyl acetate)
-
Methanesulfonic acid (MSA)
-
Methanesulfonic anhydride (B1165640) (optional, for drying MSA)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
For optimal results, the water content of the MSA can be adjusted to between 800-1500 ppm by the addition of methanesulfonic anhydride.
-
In a reaction vessel, combine the aryl ester and methanesulfonic acid (a molar ratio of approximately 1:8 of ester to MSA is often optimal).
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until the reaction is complete (monitor by TLC or GC).
-
After cooling, add water to the reaction mixture.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent to yield the product mixture.
Protocol 3: Photo-Fries Rearrangement of 2-Naphthyl Acetate
This protocol describes a catalyst-free rearrangement initiated by UV light.
Materials:
-
2-Naphthyl acetate
-
UV lamp (e.g., 125 W, 200–380 nm)
-
Nitrogen source
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2-naphthyl acetate (e.g., 0.4 g) in methanol (e.g., 75 ml) in a suitable reaction vessel.
-
Irradiate the solution under a nitrogen atmosphere using a UV lamp for a specified time (e.g., 6 hours).
-
After the irradiation period, remove the methanol under reduced pressure using a rotary evaporator.
-
Separate the product, 1-acetyl-2-naphthol, by column chromatography using silica gel.
III. Quantitative Data
The following tables summarize quantitative data from various Fries rearrangement reactions, illustrating the impact of reaction conditions on product distribution.
Table 1: Effect of Temperature on the Regioselectivity of the Fries Rearrangement of 2-Fluorophenyl Acetate
| Entry | Temperature (°C) | ortho:para Ratio | Crude Yield (%) |
| 1 | 40 | 1.0 : 1.1 | 45 |
| 2 | 60 | 1.0 : 1.2 | 65 |
| 3 | 80 | 1.0 : 1.0 | 80 |
| 4 | 100 | 1.0 : 0.4 | 85 |
| 5 | 120 | 1.3 : 1.0 | 88 |
| 6 | 150 | 1.5 : 1.0 | 75 |
| 7 | 170 | 1.7 : 1.0 | 62 |
Reaction conditions: 2-fluorophenyl acetate, 1.5 equivalents of AlCl₃ in monochlorobenzene.
Table 2: Fries Rearrangement of Phenyl Acetate with Methanesulfonic Acid (MSA)
| Molar Ratio (MSA:Ester) | Temperature (°C) | Conversion (%) | para-isomer (%) | ortho-isomer (%) |
| 8:1 | 90 | 100 | 92 | 8 |
IV. Visualizing the Fries Rearrangement
The following diagrams, generated using the DOT language, illustrate the mechanism of the Fries rearrangement and a general experimental workflow.
Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.
Caption: General Experimental Workflow for the Fries Rearrangement.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis of Hydroxyaryl Ketones from Phenolic Esters via Fries Rearrangement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of hydroxyaryl ketones from phenolic esters, a crucial transformation in the production of pharmaceutical intermediates and other fine chemicals.[1][2] The primary focus is on the Fries rearrangement, a robust method for the ortho- and para-acylation of phenols.[1]
Introduction
Hydroxyaryl ketones are pivotal structural motifs found in a wide array of biologically active molecules and are key building blocks in medicinal chemistry.[3][4] The Fries rearrangement offers a direct and industrially significant route to these compounds from readily available phenolic esters.[1] This reaction involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by Lewis or Brønsted acids.[5] The regioselectivity of the reaction, yielding either the ortho- or para-hydroxyaryl ketone, can be controlled by modulating reaction conditions such as temperature and solvent polarity.[1][5] This document outlines various protocols for this transformation, including conventional methods using Lewis acids, greener alternatives with Brønsted acids and solid-supported catalysts, and modern techniques such as microwave-assisted synthesis.
Reaction Mechanism: The Fries Rearrangement
The Fries rearrangement is a classic organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[3] The reaction proceeds through the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[6] The widely accepted mechanism involves the initial formation of an acylium ion intermediate.[1]
Initially, the Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This polarization of the ester bond leads to the generation of an acylium carbocation.[5][7] This electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution, leading to the formation of the hydroxyaryl ketone after acidic workup.[3]
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Factors Influencing Regioselectivity
The ratio of ortho to para isomers is a critical aspect of the Fries rearrangement and can be influenced by several factors:
-
Temperature: This is a key parameter for controlling regioselectivity. Low temperatures (typically below 60°C) favor the formation of the para product, which is under kinetic control.[2][5] Conversely, high temperatures (often above 160°C) promote the formation of the thermodynamically more stable ortho isomer, which is stabilized by the formation of a bidentate complex with the Lewis acid catalyst.[1][7]
-
Solvent: The polarity of the solvent plays a significant role. Non-polar solvents tend to favor the formation of the ortho product.[1] As the solvent polarity increases, the proportion of the para product generally increases.[1][8]
-
Catalyst: The choice and amount of Lewis or Brønsted acid can also affect the outcome. While aluminum chloride is a common and effective catalyst, others like boron trifluoride, titanium tetrachloride, tin tetrachloride, and methanesulfonic acid are also used.[1][9] Solid acid catalysts, such as zeolites, offer a heterogeneous and often more environmentally friendly alternative.[10][11]
Data Presentation
The following tables summarize quantitative data for the Fries rearrangement under various conditions, providing a comparative overview of different catalytic systems and their impact on yield and regioselectivity.
Table 1: Effect of Temperature on the Fries Rearrangement of 2-Fluorophenyl Acetate (B1210297) Catalyzed by AlCl₃ [6][12]
| Temperature (°C) | Total Yield (%) | ortho:para Ratio |
| 40 | 45 | 1.0 : 2.13 |
| 60 | 65 | 1.0 : 1.85 |
| 80 | 80 | 1.0 : 1.54 |
| 100 | 88 | 2.84 : 1.0 |
| 120 | 92 | 3.03 : 1.0 |
| 150 | 75 | 1.95 : 1.0 |
| 170 | 62 | 1.72 : 1.0 |
Table 2: Yield of o-Hydroxyacetophenone from Phenyl Acetate with AlCl₃ at Different Temperatures [13][14]
| Catalyst (Molar Eq.) | Temperature (°C) | Time (h) | Yield of o-Hydroxyacetophenone (%) |
| AlCl₃ (1.2) | 120 | 1.5 | 58.22 |
| AlCl₃ (1.2) | 130 | 1.5 | 57.10 |
| AlCl₃ (1.2) | 150 | 1.5 | 64.04 |
| AlCl₃ (1.2) | 160 | 1.5 | 65.43 |
Table 3: Comparison of Various Catalysts for the Fries Rearrangement
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Total Yield (%) | ortho:para Ratio |
| AlCl₃ | 2-Fluorophenyl acetate | Monochlorobenzene | 120 | - | 92 | 3.03 : 1.0[6] |
| Zinc Powder | Acetylated Phenols | N,N-Dimethylformamide (DMF) | Microwave/Oil Bath | - | - | -[6] |
| Methanesulfonic Acid/ Methanesulfonic Anhydride (B1165640) | Phenyl Benzoate | Neat | 80 | 24h | 81 | Predominantly para[15] |
| Acidic Al₂O₃-ZnCl₂ | Phenyl Acetate | Solvent-free | Microwave | 1.5 min | 92 | 30:62 (o:p)[16] |
| Zeolite BEA | p-Tolyl Acetate | n-Decane | 150 | - | ~60 (conversion) | -[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of hydroxyaryl ketones from phenolic esters.
Protocol 1: Synthesis of Phenyl Acetate (Starting Material)
This protocol describes the initial step of creating the phenolic ester starting material from phenol (B47542).[17][18]
Materials:
-
Phenol (1.0 mol, 94g)
-
Acetic anhydride (1.25 mol, 127 mL)
-
Dry pyridine (B92270) (catalytic amount, e.g., 10 mL)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Carbon tetrachloride (or other suitable organic solvent)
-
Anhydrous calcium chloride or magnesium sulfate
Procedure:
-
In a 500 mL beaker, place phenol and dry pyridine.
-
Cool the beaker in an ice bath.
-
Slowly add acetic anhydride with constant stirring.
-
After the addition is complete, pour the reaction mixture onto a mixture of ice and concentrated HCl.
-
Extract the mixture with carbon tetrachloride.
-
Wash the organic extract successively with water, 10% NaOH solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation to obtain phenyl acetate.
Protocol 2: Conventional Fries Rearrangement using Aluminum Chloride
This protocol is a general procedure for the Fries rearrangement of phenyl acetate to produce a mixture of o- and p-hydroxyacetophenone.[7][13]
Materials:
-
Phenyl acetate (0.1 mol, 13.61 g)
-
Anhydrous aluminum chloride (0.12 mol, 16 g)
-
Ice
-
5% Hydrochloric acid solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a dry three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add phenyl acetate.
-
Carefully add anhydrous aluminum chloride in portions.
-
Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and reflux for 1.5 to 2 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice and 50 mL of 5% hydrochloric acid solution to hydrolyze the aluminum complex.[7]
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[13]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
The ortho- and para-isomers can be separated by steam distillation (the o-isomer is more volatile) or column chromatography.[2][7]
Caption: General experimental workflow for the Fries rearrangement.
Protocol 3: Microwave-Assisted Fries Rearrangement
This protocol describes a solvent-free, microwave-assisted method for the Fries rearrangement, which can significantly reduce reaction times.[16][19]
Materials:
-
Aromatic ester (e.g., phenyl acetate, 1 mmol)
-
Acidic Al₂O₃-ZnCl₂ mixture on silica (B1680970) gel or K-10 montmorillonite (B579905) clay (1 g)
-
Dichloromethane (for dissolution and extraction)
-
Anhydrous calcium chloride
Procedure:
-
In a beaker, dissolve the aromatic ester in a small amount of a low-boiling solvent like dichloromethane.
-
Add the solid support (e.g., K-10 montmorillonite clay) and stir for a few minutes.
-
Evaporate the solvent by gentle warming.
-
Place the beaker in a commercial microwave oven and irradiate for short intervals (e.g., 30 seconds) to control the temperature, for a total of 5-10 minutes.[16][19]
-
Monitor the reaction progress by TLC.
-
After completion, cool the beaker and add a low-boiling solvent to the reaction mixture.
-
Transfer the mixture to a separatory funnel, wash with water to remove the solid support, and separate the organic layer.
-
Dry the organic layer over anhydrous calcium chloride and evaporate the solvent to obtain the product.
Variations of the Fries Rearrangement
Beyond the conventional Lewis acid-catalyzed method, several variations of the Fries rearrangement have been developed:
-
Photo-Fries Rearrangement: This variation uses UV light to induce the rearrangement of phenolic esters to hydroxyaryl ketones without the need for a catalyst.[2] The reaction proceeds through a radical mechanism and can be performed with deactivating substituents on the aromatic ring.[1] However, yields are often low, limiting its use in commercial production.[1]
-
Anionic Fries Rearrangement: In this method, ortho-metalation of aryl esters with a strong base leads to a rearrangement to form ortho-carbonyl species.[1]
-
Thia-Fries Rearrangement: This is an analogous reaction where aryl sulfonates rearrange to give hydroxyaryl sulfones.[20]
Caption: Variations of the Fries rearrangement.
Conclusion
The Fries rearrangement is a versatile and powerful tool for the synthesis of hydroxyaryl ketones. By carefully selecting the catalyst and controlling the reaction conditions, researchers can achieve high yields and desired regioselectivity. The development of greener and more efficient protocols, such as those using solid acid catalysts and microwave assistance, further enhances the utility of this important transformation in both academic and industrial settings. The provided protocols and data serve as a comprehensive guide for the practical application of the Fries rearrangement in the synthesis of valuable chemical intermediates.[6]
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst [ccspublishing.org.cn]
- 11. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. CN104529726A - Preparation method of hydroxyacetophenone - Google Patents [patents.google.com]
- 15. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride [organic-chemistry.org]
- 16. jocpr.com [jocpr.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Fries rearrangement accelerated by microwave radiation in the undergraduate organic laboratory - ProQuest [proquest.com]
- 20. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Transesterification of 2-Acetylphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a pivotal organic reaction that involves the conversion of an ester into a different ester by reacting it with an alcohol in the presence of a catalyst.[1][2] This process is of significant interest in various fields, including the pharmaceutical industry for the synthesis of novel drug candidates and prodrugs. 2-Acetylphenyl benzoate (B1203000) is a versatile building block, and its transesterification allows for the introduction of diverse alcohol moieties, thereby modifying its physicochemical and pharmacological properties.
These application notes provide detailed protocols for the transesterification of 2-acetylphenyl benzoate using acid-catalyzed, base-catalyzed, and enzyme-catalyzed methods. Additionally, methods for monitoring the reaction progress are described, and comparative data for similar reactions are presented.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the transesterification of aromatic esters, which can serve as a guideline for the transesterification of this compound.
| Catalyst Type | Catalyst Example | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Acid | Sulfuric Acid (H₂SO₄) | Methanol | Methanol | Reflux | 2-6 | High | [3] |
| Acid | p-Toluenesulfonic acid | Ethanol | Ethanol | Reflux | 4-8 | High | [1] |
| Base | Sodium Methoxide (NaOMe) | Methanol | Methanol | 55-65 | 1 | >95 | [3] |
| Base | Potassium Hydroxide (B78521) (KOH) | Ethanol | Ethanol | 55-65 | 1-2 | >95 | [3] |
| Enzyme | Candida antarctica Lipase (B570770) B | Various | Organic Solvent | 40-60 | 24-48 | Up to 94 | [4][5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification
This protocol describes a general method for the acid-catalyzed transesterification of this compound with an alcohol. Strong acids are effective catalysts for this reaction.[2]
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a 10-fold molar excess of the desired alcohol. The alcohol can also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the this compound).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Base-Catalyzed Transesterification
Base-catalyzed transesterification is typically faster than the acid-catalyzed method but is sensitive to the presence of water.[6]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Sodium metal or potassium hydroxide (KOH)
-
Anhydrous organic solvent (if necessary)
-
Dilute hydrochloric acid (HCl)
-
Organic solvent (e.g., diethyl ether)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the alkoxide catalyst by carefully dissolving a catalytic amount of sodium metal or potassium hydroxide (1-5 mol%) in the desired anhydrous alcohol under an inert atmosphere.
-
To this solution, add this compound (1.0 eq).
-
Stir the reaction mixture at a temperature between 55-65°C.[3]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully neutralize the catalyst by adding dilute hydrochloric acid until the solution is slightly acidic.
-
Remove the excess alcohol under reduced pressure.
-
Add water and an organic solvent (e.g., diethyl ether) to the residue and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Enzyme-Catalyzed Transesterification
Enzymatic transesterification offers a milder and more selective alternative to chemical catalysis.[7] Lipases are commonly used enzymes for this purpose.[4][7]
Materials:
-
This compound
-
Desired alcohol
-
Immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Anhydrous organic solvent (e.g., hexane (B92381), toluene)
-
Molecular sieves
-
Shaking incubator or magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the desired alcohol (1.5-3.0 eq) in an anhydrous organic solvent.
-
Add immobilized lipase (typically 10-50% by weight of the ester).
-
Add activated molecular sieves to remove the water produced during the reaction.
-
Incubate the mixture in a shaking incubator or stir at a controlled temperature (e.g., 40-60°C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.
-
Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the resulting ester by column chromatography.
Monitoring Reaction Progress
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (B1210297) in a ratio that provides good separation of the starting material and product (e.g., 9:1 or 8:2).
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for monitoring the transesterification reaction, allowing for the quantification of reactants and products.[8][9]
-
Aliquots of the reaction mixture can be withdrawn at different time points, diluted with a suitable solvent, and injected into the GC-MS.
-
The retention times and mass spectra of the starting material and the expected product can be used for identification and quantification.
Mandatory Visualization
Caption: General experimental workflow for the transesterification of this compound.
Caption: Mechanism of base-catalyzed transesterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Transesterification - Wikipedia [en.wikipedia.org]
- 3. technoilogy.it [technoilogy.it]
- 4. Esterification of phenolic acids catalyzed by lipases immobilized in organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbiochemtech.com [jbiochemtech.com]
- 7. Lipase-catalyzed modification of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Direct Esterification of 2-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct esterification of 2-hydroxyacetophenone (B1195853) is a significant transformation in organic synthesis, yielding 2-acetylphenyl esters. These products serve as crucial intermediates in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty polymers. The esterification of the phenolic hydroxyl group of 2-hydroxyacetophenone can be accomplished through several synthetic routes, each with its own set of advantages and limitations. The choice of method often depends on the desired ester, scale of the reaction, and the required purity of the final product.
This document provides detailed application notes and protocols for the direct esterification of 2-hydroxyacetophenone, covering various catalytic systems. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.
Data Presentation: Comparison of Direct Esterification Methods
The following table summarizes quantitative data for different methods of direct esterification of 2-hydroxyacetophenone, allowing for easy comparison of their efficiencies.
| Acylating Agent | Catalyst/Reagent | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Reference |
| p-Toluoyl Chloride | Pyridine (B92270) | Pyridine | Exothermic, then Room Temp. | ~15-30 minutes | 79-83% (analogous) | [1] |
| Isonicotinoyl Chloride | Pyridine | Pyridine | 0 °C to Room Temp. | 2 hours | Not specified | [2] |
| Benzoic Acid | Dehydrating Agent (e.g., H₂SO₄) | Not specified | Reflux | Not specified | ~78% | |
| Benzoic Acid | Copper(II) Acetate (B1210297) | tert-Amyl Alcohol | Not specified | Not specified | 52% | |
| Cinnamic Acid | POCl₃ / Pyridine | Pyridine / Diethyl Ether | 0 °C to Room Temp. | 3 hours | Not specified | |
| Acetic Anhydride (B1165640) | Pyridine | Pyridine | 0 °C to Room Temp. | Not specified | High (typical for O-acetylation) | [3] |
Experimental Protocols
Base-Catalyzed Esterification with Acyl Chlorides (Schotten-Baumann Reaction)
This method is highly efficient for the synthesis of 2-acetylphenyl esters from acyl chlorides. Pyridine often serves as both the base and the solvent.
Protocol: Synthesis of 2-Acetylphenyl 4-Methylbenzoate [1]
-
Materials:
-
2-Hydroxyacetophenone (13.6 g, 0.1 mole)
-
p-Toluoyl chloride (23.2 g, 0.15 mole)
-
Anhydrous Pyridine (20 mL)
-
3% Hydrochloric acid (600 mL)
-
Crushed ice (200 g)
-
Methanol (cold)
-
Water (cold)
-
100-mL conical flask
-
Magnetic stirrer
-
Calcium chloride drying tube
-
1-L beaker
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a 100-mL conical flask, dissolve 2-hydroxyacetophenone in anhydrous pyridine.
-
Slowly add p-toluoyl chloride to the solution with stirring. An exothermic reaction will occur.
-
After the addition is complete, fit the flask with a calcium chloride drying tube and allow the mixture to stir for approximately 15-30 minutes at room temperature.
-
In a 1-L beaker, prepare a mixture of 3% hydrochloric acid and crushed ice.
-
Pour the reaction mixture slowly into the ice/acid mixture with vigorous stirring to precipitate the crude product.[1]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid on the funnel with cold methanol, followed by a wash with cold water to remove residual acid and pyridine hydrochloride.[1]
-
Dry the purified product, 2-acetylphenyl 4-methylbenzoate. The expected crude yield is in the range of 20-22 g.[1]
-
Esterification with Carboxylic Acids (Fischer-Speier Esterification Analogue)
The direct esterification of phenols with carboxylic acids typically requires a strong acid catalyst and removal of water to drive the equilibrium towards the product.
Protocol: Synthesis of 2-Acetylphenyl Benzoate (General Procedure)
-
Materials:
-
2-Hydroxyacetophenone (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene or another suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-hydroxyacetophenone, benzoic acid, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Esterification with Acid Anhydrides
Acid anhydrides are more reactive than carboxylic acids and can be used for the esterification of phenols, often in the presence of a base like pyridine.
Protocol: Synthesis of 2-Acetylphenyl Acetate (General Procedure) [3]
-
Materials:
-
2-Hydroxyacetophenone (1.0 eq)
-
Acetic Anhydride (1.5-2.0 eq)[3]
-
Dry Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-hydroxyacetophenone in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.[3]
-
Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitor by TLC).[3]
-
Quench the reaction by adding a small amount of methanol.
-
Dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the resulting 2-acetylphenyl acetate if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis of 2-acetylphenyl esters.
Caption: Signaling pathway for base-catalyzed esterification of 2-hydroxyacetophenone.
References
Application Notes and Protocols for the Purification of 2-Acetylphenyl Benzoate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 2-acetylphenyl benzoate (B1203000) (CAS 4010-33-7) using recrystallization. Recrystallization is a highly effective technique for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1] This application note details the principles of recrystallization, provides a step-by-step experimental protocol for 2-acetylphenyl benzoate, and includes data on its physicochemical properties and expected purification outcomes. The protocols herein are designed to be a robust starting point for laboratory applications, though optimization may be necessary based on the initial purity of the compound and specific laboratory conditions.
Introduction to this compound and the Principle of Recrystallization
This compound is an aromatic ester with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol .[2] It is a key intermediate in the synthesis of various organic molecules, including flavones and other heterocyclic compounds, and has potential applications due to its anti-inflammatory and UVA absorbing properties.[2][3]
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are ideally present in smaller quantities and have different solubility profiles, remain dissolved in the solvent, known as the mother liquor. The purified crystals are then isolated by filtration.[1]
For this compound, recrystallization is a widely employed and effective purification method due to its favorable crystallization properties.[2]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for handling the compound and for designing an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 4010-33-7 | [3] |
| Molecular Formula | C₁₅H₁₂O₃ | [2] |
| Molecular Weight | 240.25 g/mol | [2] |
| Appearance | Colorless crystalline solid | [3] |
| Melting Point | 87-88 °C | |
| Boiling Point | 420 °C at 760 mmHg | [3] |
| Density | 1.175 g/cm³ | [3] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of this compound using a mixed solvent system of ethanol (B145695) and water, which has been reported to provide excellent results.[2]
Materials and Equipment
-
Impure this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Graduated cylinders
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
Solvent System Selection
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, an ethanol-water mixture is a suitable choice.[2] A preliminary small-scale test is recommended to determine the optimal ethanol-to-water ratio for the specific purity of the starting material.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethanol and begin heating the mixture with gentle stirring.
-
Continue to add hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
-
Hot Filtration (if decolorizing carbon was used):
-
If activated carbon was used, it must be removed by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
To the hot, clear filtrate, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the solution is saturated.
-
If cloudiness persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for 15-20 minutes.
-
For final drying, transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the melting point of the compound.
-
-
Purity and Yield Assessment:
-
Determine the weight of the dried, purified this compound and calculate the percent recovery.
-
Assess the purity of the recrystallized product by measuring its melting point. A sharp melting range close to the literature value indicates high purity.
-
Expected Results
The use of an ethanol-water solvent system for the recrystallization of this compound can be expected to yield a product with high purity.
| Parameter | Expected Outcome |
| Starting Purity | >80% (Assumed) |
| Final Purity | >95% |
| Expected Yield | >70% (dependent on initial purity) |
| Purity Assessment | Sharp melting point range (e.g., 87-88 °C) |
Table 2: Expected Purification Outcomes. Note: These values are illustrative and can vary based on the initial sample purity and procedural execution. A yield of 85% with a purity of 95% has been reported for ethanol-water mixtures.[2]
Visualizing the Workflow and Troubleshooting
Recrystallization Workflow
The logical flow of the recrystallization process is depicted in the following diagram.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Recrystallization may sometimes present challenges. The following diagram outlines common issues and their potential solutions.
Caption: Troubleshooting common issues in recrystallization.
Safety Precautions
When handling this compound and the solvents involved in this protocol, it is essential to adhere to standard laboratory safety practices. Work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors.
Conclusion
Recrystallization is a powerful and efficient method for the purification of this compound. By carefully selecting the solvent system and controlling the experimental conditions as outlined in this protocol, researchers can achieve high purity and a good recovery yield. The provided workflows and troubleshooting guide serve as valuable resources for optimizing this purification process in a laboratory setting.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Fries Rearrangement of 2-Acetylphenyl Benzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Fries rearrangement of 2-acetylphenyl benzoate (B1203000). Low yields with this substrate are a common challenge, primarily due to a combination of steric hindrance and electronic deactivation from the ortho-acetyl group. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to facilitate successful reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Fries rearrangement of 2-acetylphenyl benzoate in a question-and-answer format.
Question 1: Why is the yield of my Fries rearrangement of this compound consistently low?
Answer: Several factors inherent to the substrate and reaction conditions can contribute to low yields:
-
Steric Hindrance: The acetyl group at the 2-position sterically hinders the approach of the rearranging benzoyl group to the ortho and para positions of the phenyl ring.[1]
-
Electronic Deactivation: The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards the key electrophilic aromatic substitution step of the rearrangement.[1]
-
Suboptimal Reaction Conditions: The Fries rearrangement is highly sensitive to reaction parameters. Temperature, reaction time, choice of Lewis acid, and solvent all play a critical role and must be carefully optimized for this challenging substrate.[1]
-
Side Reactions: At elevated temperatures, side reactions such as intermolecular acylation or decomposition of the starting material and/or product can significantly lower the yield of the desired rearranged product.[1]
-
Catalyst Inactivation: The Lewis acid catalyst can be inactivated by moisture. It is crucial to use anhydrous conditions.
Question 2: How can I improve the yield of my reaction?
Answer: To improve the yield, consider the following optimization strategies:
-
Choice of Lewis Acid: While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can be explored.[2][3] For sterically hindered substrates, a stronger Lewis acid might be necessary to facilitate the formation of the acylium ion. However, be aware that harsher Lewis acids can also promote side reactions.[1] It is advisable to perform small-scale trials with different Lewis acids to find the optimal balance between reactivity and selectivity.
-
Reaction Temperature: Temperature significantly influences the regioselectivity and overall yield. Lower temperatures (generally below 60°C) favor the formation of the para-isomer, which is the kinetically controlled product.[1] Higher temperatures (often above 160°C) favor the ortho-isomer, the thermodynamically controlled product.[1] Since the ortho-positions on this compound are already substituted, the reaction will primarily yield the para-substituted product. Experiment with a range of temperatures to find the optimal point where the reaction proceeds at a reasonable rate without significant decomposition.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Non-polar solvents tend to favor the formation of the ortho-product, while polar solvents favor the para-product.[4][5] For this compound, where the para-product is the expected major isomer, using a polar solvent like nitrobenzene (B124822) might be beneficial. However, some reactions proceed with higher yields in the absence of a solvent, using the molten ester as the reaction medium.[6]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged reaction times, especially at high temperatures, can lead to product decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the Fries rearrangement of this compound?
A1: Due to the substitution pattern of this compound, the rearrangement is expected to primarily yield the para-rearranged product, which is 2-hydroxy-5-benzoylacetophenone.
Q2: Are there any alternative methods if the standard Fries rearrangement conditions fail to provide a satisfactory yield?
A2: Yes, several alternatives can be considered:
-
Photo-Fries Rearrangement: This method utilizes UV light to induce the rearrangement via a radical mechanism. It can be effective for substrates that are sensitive to strong Lewis acids, although yields can be variable.[7]
-
Anionic Fries Rearrangement: This technique involves the use of a strong base to achieve a directed ortho-metalation, followed by rearrangement. It is particularly useful for obtaining high ortho-selectivity.[4][7]
Q3: How critical are anhydrous conditions for the Fries rearrangement?
A3: Extremely critical. Lewis acids like AlCl₃ react exothermically with water, which deactivates the catalyst and can lead to a complete failure of the reaction. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]
Q4: Can I use a Brønsted acid instead of a Lewis acid?
A4: Yes, strong Brønsted acids such as hydrogen fluoride (B91410) (HF) and methanesulfonic acid have been used to catalyze the Fries rearrangement.[3][4] These can be effective alternatives, but they are also highly corrosive and require careful handling.
Data Presentation
Table 1: Effect of Lewis Acid on the Fries Rearrangement of Aryl Esters
| Substrate | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methylphenyl Benzoate | AlCl₃ (2.0) | None | 150-170 | 2-3 | 85 |
| p-Cresyl Benzoate | AlCl₃ (1.0) | Chlorobenzene | 130 | 10 | 81 |
| Phenyl Benzoate | AlCl₃ (5.0) | Nitromethane | -10 to RT | 3 | Moderate-Good |
| Phenyl Acetate | AlCl₃ | None | 120 | 0.75 | ~76 |
Disclaimer: The data presented is for analogous substrates and should be used as a guideline for the optimization of the Fries rearrangement of this compound.[6]
Table 2: Influence of Reaction Conditions on Product Distribution in the Fries Rearrangement
| Parameter | Condition | Effect on Product Ratio (Ortho:Para) | General Impact on Yield |
| Temperature | Low (< 60°C) | Favors Para Isomer | May require longer reaction times |
| Temperature | High (> 160°C) | Favors Ortho Isomer | Increased risk of side reactions and decomposition |
| Solvent Polarity | Non-polar (e.g., Carbon Disulfide) | Favors Ortho Isomer | Varies with substrate |
| Solvent Polarity | Polar (e.g., Nitrobenzene) | Favors Para Isomer | Varies with substrate |
This table provides a qualitative summary of general trends observed in the Fries rearrangement.[1][4]
Experimental Protocols
The following is a generalized protocol for the Fries rearrangement of this compound, based on established procedures for similar substrates.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
High-boiling inert solvent (e.g., o-dichlorobenzene) or no solvent
-
Crushed ice
-
6N Hydrochloric acid (HCl)
-
Dichloromethane (B109758) or diethyl ether
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Methanol (B129727) (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq). If using a solvent, add the high-boiling inert solvent at this stage.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (2.0 eq) to the flask. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 150-170°C using an oil bath or heating mantle.[6] Maintain vigorous stirring and hold the temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 6N HCl to decompose the aluminum complex.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent like methanol to obtain the desired 2-hydroxy-5-benzoylacetophenone.
-
Characterization: Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[6]
Visualizations
Fries Rearrangement Mechanism
Caption: The mechanism of the Lewis acid-catalyzed Fries rearrangement.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the Fries rearrangement.
Relationship Between Reaction Parameters and Outcome
Caption: The influence of key reaction parameters on the outcome of the Fries rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Synthesis of 2-Acetylphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-acetylphenyl benzoate (B1203000). The following information is intended to help you optimize your reaction conditions, minimize side reactions, and improve the overall yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-acetylphenyl benzoate?
A1: The most prevalent and effective methods for synthesizing this compound involve the esterification of 2-hydroxyacetophenone (B1195853). Two primary approaches are widely used:
-
Acyl Chloride Method: This involves reacting 2-hydroxyacetophenone with benzoyl chloride in the presence of a base, such as pyridine (B92270). This method is often favored for its high yields (up to 86%) and mild reaction conditions, typically proceeding at room temperature with a shorter reaction time (around 1 hour).[1][2]
-
Fischer Esterification: This classic method involves the acid-catalyzed reaction of 2-hydroxyacetophenone with benzoic acid. To drive the reaction toward the product, water is continuously removed, often using a Dean-Stark apparatus. While the starting materials are readily available, this method generally requires elevated temperatures (around 80-85°C) and longer reaction times (12 hours or more) to achieve good yields (approximately 78%).[1]
Q2: I am getting a low yield of this compound. What are the potential side reactions?
A2: Low yields in the synthesis of this compound are often attributed to two primary side reactions:
-
Hydrolysis: The ester bond in this compound is susceptible to cleavage by hydrolysis, especially in the presence of acid or base catalysts.[2][3] This reaction reverts the product to the starting materials, 2-hydroxyacetophenone and benzoic acid.
-
Fries Rearrangement: This is a significant side reaction for aryl esters like this compound. Catalyzed by Lewis acids, the benzoyl group migrates from the phenolic oxygen to the aromatic ring, forming hydroxy aryl ketone isomers.[4] The presence of an ortho-acetyl group can create steric hindrance, making this rearrangement more challenging but still a notable side reaction.[5]
Q3: How can I minimize the hydrolysis of my product?
A3: To minimize hydrolysis, it is crucial to control the pH of your reaction and work-up conditions. Phenyl esters are susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis generally increases at pH values deviating from a slightly acidic to neutral range. If possible, maintain a slightly acidic pH (around 2-5) during work-up and storage.[6] For long-term stability, store the compound as a solid in a cool, dark, and dry place. If a solution is necessary, it should be prepared fresh and stored at a low temperature (2-8°C).[6]
Q4: What conditions favor the Fries rearrangement, and how can I avoid it?
A4: The Fries rearrangement is promoted by the presence of Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) and is highly dependent on temperature and solvent polarity.[5]
-
Temperature: Higher temperatures generally favor the formation of the ortho-rearranged product, while lower temperatures favor the para-isomer.[5]
-
Lewis Acid: The choice and amount of Lewis acid are critical. Stronger Lewis acids can increase the rate of rearrangement but may also promote side reactions.
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates, thereby affecting the product ratio.[5]
To minimize the Fries rearrangement, it is advisable to avoid strong Lewis acids if they are not essential for the primary reaction and to maintain moderate reaction temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Acyl Chloride Method: Ensure the use of anhydrous pyridine and that the benzoyl chloride is not hydrolyzed. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Fischer Esterification: Ensure efficient removal of water using a Dean-Stark trap or a suitable dehydrating agent. Increase the reaction time or use a slight excess of one reactant.[1] |
| Hydrolysis of the product during work-up. | - Neutralize the reaction mixture carefully. - Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.[7] - Minimize the contact time of the product with strongly acidic or basic aqueous solutions. | |
| Formation of Fries rearrangement byproducts. | - If a Lewis acid is present, consider reducing its concentration or using a milder catalyst. - Maintain a lower reaction temperature.[5] | |
| Presence of Unreacted 2-Hydroxyacetophenone | Insufficient amount of benzoyl chloride or benzoic acid. | - Use a slight excess (1.1-1.5 equivalents) of the acylating agent.[8] |
| Inefficient reaction conditions. | - Acyl Chloride Method: Ensure the pyridine is of high purity and acts as an effective base and solvent. - Fischer Esterification: Ensure the acid catalyst is active and present in a sufficient amount (catalytic). | |
| Presence of Benzoic Acid in the Final Product | Hydrolysis of benzoyl chloride before or during the reaction. | - Use anhydrous solvents and ensure all glassware is thoroughly dried.[4] - Add benzoyl chloride slowly to the reaction mixture to minimize its contact time with any residual water.[4] |
| Hydrolysis of the product during work-up. | - Wash the crude product thoroughly with a saturated sodium bicarbonate solution.[7] | |
| Formation of Isomeric Ketone Byproducts | Fries rearrangement has occurred. | - Analyze the reaction conditions, particularly the presence of any Lewis acids and the reaction temperature. - Purify the product using column chromatography or recrystallization to separate the isomers.[7] |
Quantitative Data Summary
The choice of synthesis method and reaction conditions significantly impacts the yield of this compound. The following table summarizes typical yields for different synthetic approaches.
| Synthesis Method | Key Reagents | Temperature | Reaction Time | Typical Yield (%) |
| Acyl Chloride Method | 2-Hydroxyacetophenone, Benzoyl Chloride, Pyridine | Room Temperature (25°C) | 1 hour | Up to 86%[1][2] |
| Fischer Esterification | 2-Hydroxyacetophenone, Benzoic Acid, H₂SO₄ | 80-85°C | 12 hours | Approx. 78%[1][2] |
Experimental Protocols
Method 1: Synthesis via Acyl Chloride Reaction (High-Yield, Mild Conditions)
This protocol is adapted from established procedures for the synthesis of analogous esters and is favored for its high yield and mild conditions.[1][8]
Materials:
-
2-hydroxyacetophenone
-
Benzoyl chloride
-
Anhydrous pyridine
-
3% Hydrochloric acid (HCl)
-
Methanol
-
Crushed ice
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 equivalent) in anhydrous pyridine.
-
To this solution, slowly add benzoyl chloride (1.1 - 1.5 equivalents) dropwise while stirring. An exothermic reaction will occur.
-
After the addition is complete, fit the flask with a calcium chloride drying tube and allow the reaction mixture to stir at room temperature for approximately 20-30 minutes, or until the heat from the reaction has subsided.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Prepare a beaker with a mixture of 3% hydrochloric acid and crushed ice.
-
Pour the reaction mixture into the beaker of ice-cold HCl with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold methanol, followed by a thorough wash with cold deionized water to remove any remaining pyridine hydrochloride and other impurities.[8]
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the main reaction pathway and the competing side reactions.
References
Technical Support Center: Purification of 2-Acetylphenyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-acetylphenyl benzoate (B1203000).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of 2-acetylphenyl benzoate?
A1: Common impurities in crude this compound typically arise from the synthesis process. These can include unreacted starting materials such as 2-hydroxyacetophenone (B1195853) and benzoyl chloride, as well as by-products from side reactions.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The most commonly employed and effective purification techniques for this compound are recrystallization and silica (B1680970) gel column chromatography.[2] Recrystallization is a cost-effective method ideal for removing small amounts of impurities, while column chromatography is better suited for separating more complex mixtures.[3]
Q3: What is the expected purity of this compound after purification?
A3: The achievable purity of this compound largely depends on the chosen purification method. Recrystallization can yield purities of around 95%.[2] For a related compound, 2-acetylphenyl 4-methylbenzoate, HPLC analysis showed a purity of 98.7% after purification.[4] Silica gel column chromatography can achieve purities of approximately 92%.[2] For some applications requiring very high purity, multiple purification steps may be necessary.
Troubleshooting Guides
Recrystallization Issues
Q1: My this compound is not crystallizing from the solution upon cooling. What should I do?
A1: Failure to crystallize is often due to the solution not being sufficiently supersaturated or the presence of impurities that inhibit crystal formation. Here are some steps to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.[5]
-
Add a seed crystal: If available, add a small crystal of pure this compound to the solution to act as a template for crystallization.[5][6]
-
Reduce the solvent volume: If too much solvent was used, you can carefully evaporate some of it to increase the concentration of the compound.[6]
-
Cool the solution further: Place the flask in an ice bath to further decrease the solubility of the compound.[5]
Q2: The compound "oils out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the compound is highly impure, leading to a significant depression of its melting point.[6] To address this:
-
Add more solvent: This will decrease the saturation temperature of the solution.[6]
-
Use a lower-boiling point solvent: Select a solvent with a boiling point lower than the melting point of this compound.
-
Try a mixed-solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add an "antisolvent" (a solvent in which it is insoluble) until the solution becomes turbid. Add a few drops of the good solvent to redissolve the oil and allow the mixture to stand.[5]
Q3: The resulting crystals are colored. How can I decolorize my product?
A3: Colored impurities can often be removed by treating the solution with activated charcoal before crystallization.[6][7] Add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[7]
Column Chromatography Issues
Q1: How do I choose the right solvent system (eluent) for column chromatography?
A1: The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[1] For this compound and its analogs, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used.[1][4] The optimal ratio should be adjusted to achieve a retention factor (Rf) value of 0.25-0.35 for the desired compound.[8]
Q2: My compounds are co-eluting (not separating) on the column. What can I do?
A2: Co-elution of compounds with similar polarities can be challenging. To improve separation:
-
Use a less polar eluent: This will slow down the elution of all compounds and may improve separation.
-
Employ a gradient elution: Start with a non-polar solvent and gradually increase the polarity of the eluent. For example, begin with 100% hexane and slowly increase the percentage of ethyl acetate.[4]
-
Ensure proper column packing: An improperly packed column with air bubbles or channels can lead to poor separation.[3]
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Reference Compound |
| Purity | ~95% | ~92% | This compound[2] |
| Recovery Yield | ~85% | ~75% | This compound[2] |
| Purity (HPLC) | - | 98.7% | 2-acetylphenyl 4-methylbenzoate[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on general recrystallization principles and data for analogous compounds.[2][6][7]
-
Solvent Selection: Based on the structure of this compound, suitable solvents include ethanol (B145695), isopropanol, or a mixture of ethanol and water.[7] Perform a small-scale test to determine the optimal solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5][6]
-
Drying: Dry the purified crystals to remove any residual solvent.[6]
Protocol 2: Column Chromatography of this compound
This protocol is adapted from procedures for purifying similar compounds.[1][3][4]
-
TLC Analysis: Determine the optimal eluent system (e.g., hexane:ethyl acetate mixture) by TLC. The target compound should have an Rf value of approximately 0.25-0.35.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack uniformly, avoiding air bubbles.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add this solution to a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.[1]
-
Elution: Begin elution with a non-polar solvent mixture and gradually increase the polarity to elute the compounds from the column.[3]
-
Fraction Collection: Collect the eluate in small, numbered fractions.[3]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting workflow for recrystallization issues.
References
improving yield of ortho-isomer in Fries rearrangement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the Fries rearrangement for a higher yield of the ortho-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement?
The Fries rearrangement is a chemical reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2][3] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, resulting in a mixture of ortho and para isomers.[1][2][3]
Q2: What are the primary factors that influence the ortho vs. para selectivity in the Fries rearrangement?
The regioselectivity of the Fries rearrangement is primarily governed by reaction temperature and the polarity of the solvent used.[1][2] Higher temperatures and non-polar solvents generally favor the formation of the ortho-isomer, while lower temperatures and polar solvents favor the para-isomer.[2][3]
Q3: Why does increasing the temperature favor the formation of the ortho-isomer?
At higher temperatures, the reaction is under thermodynamic control.[2] The ortho-isomer is thermodynamically more stable due to the formation of a chelate between the Lewis acid catalyst and the adjacent hydroxyl and carbonyl groups.[1] This chelation stabilizes the ortho product over the para product.
Q4: Are there alternative methods to the classical Fries rearrangement that offer better ortho-selectivity?
Yes, several variations of the Fries rearrangement have been developed to improve ortho-selectivity. These include:
-
Photo-Fries rearrangement: This method uses UV light and proceeds through a radical mechanism. While it can produce ortho and para isomers, the yields are often low.[2]
-
Anionic Fries rearrangement: This variation involves the ortho-metalation of aryl esters using a strong base, which then rearranges to exclusively yield the ortho-carbonyl species.[2][4]
-
Microwave-assisted Fries rearrangement: The use of microwave irradiation can accelerate the reaction and, in some cases, improve the yield of the ortho-isomer, particularly in solvent-free conditions.[5][6]
Troubleshooting Guides
Issue 1: Low yield of the desired ortho-isomer and a high proportion of the para-isomer.
| Possible Cause | Troubleshooting Step | Explanation |
| Reaction temperature is too low. | Gradually increase the reaction temperature. Temperatures above 160°C are often employed to maximize the ortho-isomer yield.[1] | Higher temperatures favor the thermodynamically more stable ortho-isomer.[2] |
| The solvent is too polar. | Switch to a non-polar solvent such as monochlorobenzene or even consider running the reaction neat (without solvent).[1][7] | Non-polar solvents favor the formation of the ortho product.[2][3] |
| Incorrect catalyst or catalyst deactivation. | Ensure the Lewis acid (e.g., AlCl₃) is anhydrous and used in stoichiometric amounts (typically 1.1 to 2.5 equivalents).[1] | Lewis acids are sensitive to moisture and are consumed in the reaction by complexing with the product.[8] |
Issue 2: Overall low yield of both ortho and para isomers.
| Possible Cause | Troubleshooting Step | Explanation |
| Steric hindrance. | If the phenolic ester or the acyl group is heavily substituted, this can sterically hinder the rearrangement. Consider using a less hindered substrate if possible. | Steric constraints can significantly lower the chemical yield.[2] |
| Deactivating groups on the aromatic ring. | The presence of electron-withdrawing (meta-directing) groups on the aromatic ring can deactivate it towards the electrophilic substitution, leading to low yields. | This is a known limitation of the Fries rearrangement, which behaves similarly to a Friedel-Crafts acylation.[2][9] |
| Substrate or product decomposition. | The reaction conditions for the Fries rearrangement can be harsh.[10] Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition. | High temperatures and strong Lewis acids can cause degradation of starting material and/or products. |
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the ortho/para isomer ratio in the Fries rearrangement.
Table 1: Effect of Temperature on the Fries Rearrangement of 2-Fluorophenyl Acetate (B1210297) [10][11]
| Temperature (°C) | ortho:para Ratio |
| 40 | Incomplete Conversion |
| 80 | Incomplete Conversion |
| 100 | 2.84 : 1 |
| 120 | Data not specified |
| 170 | 1.72 : 1 |
Reaction conditions: 1.5 equivalents of AlCl₃ in monochlorobenzene.
Table 2: Effect of Solvent on the Fries Rearrangement
| Solvent | Polarity | Favored Isomer |
| Nitrobenzene (B124822) | Polar | para[1][10] |
| Monochlorobenzene | Non-polar | ortho[1][11] |
| No Solvent | Non-polar environment | ortho[7] |
Experimental Protocols
Protocol 1: Selective Preparation of o-Hydroxyacetophenone via High-Temperature Fries Rearrangement [1]
This protocol is designed to favor the formation of the ortho-isomer by utilizing a high reaction temperature.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent, though a non-polar solvent is generally recommended for ortho-selectivity, this is a cited example)
-
Dilute hydrochloric acid (HCl)
-
Ice
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 2.5 equivalents).
-
Addition of Reactants: Add nitrobenzene and cool the mixture in an ice bath. Add phenyl acetate dropwise with vigorous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to 165°C and maintain this temperature for the specified time, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture several times with diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, wash with water, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can then be purified by distillation, recrystallization, or column chromatography to separate the ortho and para isomers.
Protocol 2: Anionic Fries Rearrangement for Exclusive ortho-Acylation [4]
This method provides excellent selectivity for the ortho-isomer.
Materials:
-
Phenolic ester (e.g., phenyl acetate)
-
A strong base (e.g., butyllithium)
-
Anhydrous ether solvent (e.g., THF)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic ester in the anhydrous ether solvent.
-
Deprotonation: Cool the solution to a low temperature (typically -78°C). Add the strong base dropwise to effect ortho-lithiation.
-
Rearrangement: Allow the reaction mixture to warm to 0°C. The acyl group will migrate to the ortho position.
-
Work-up: Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride) and proceed with standard aqueous work-up and extraction.
-
Purification: Purify the product using standard techniques such as chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
effect of temperature on Fries rearrangement regioselectivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Fries rearrangement in their work. The focus of this guide is to address challenges related to regioselectivity, particularly the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing regioselectivity (ortho vs. para substitution) in the Fries rearrangement?
The primary factor influencing regioselectivity in the Fries rearrangement is the reaction temperature.[1][2][3] Generally, lower temperatures favor the formation of the para isomer, while higher temperatures favor the ortho isomer.[1][2][3]
Q2: Why does temperature have such a significant impact on the ortho/para product ratio?
Temperature dictates whether the reaction is under thermodynamic or kinetic control.[1][4]
-
At low temperatures , the reaction is under thermodynamic control , leading to the more stable para product.[1][5]
-
At high temperatures , the reaction shifts to kinetic control , favoring the faster-forming ortho product.[1][5] The ortho product is often stabilized by the formation of a bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[1][5]
Q3: What is the role of the solvent in controlling regioselectivity?
Solvent polarity plays a crucial role in regioselectivity. Non-polar solvents tend to favor the formation of the ortho product.[2][5] Conversely, as the polarity of the solvent increases, the proportion of the para product also increases.[2][5]
Q4: What are common Lewis acid catalysts used in the Fries rearrangement?
While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids like boron trifluoride (BF₃), bismuth triflate, titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[5][6] Strong protic acids such as hydrofluoric acid (HF) and methanesulfonic acid have also been used.[5][6]
Q5: Are there any limitations to the substrates that can be used in a Fries rearrangement?
Yes, the reaction is best suited for esters with stable acyl and aromatic components that can withstand the often harsh reaction conditions.[2][5] Substrates with heavily substituted aromatic or acyl groups may result in lower yields due to steric hindrance.[5][7] Additionally, deactivating, meta-directing groups on the aromatic ring can adversely affect the reaction.[5][7]
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Obtaining a Mixture of ortho and para Isomers
If your Fries rearrangement is yielding an inseparable mixture of ortho and para isomers, consider the following troubleshooting steps to enhance selectivity:
-
Temperature Adjustment: This is the most critical parameter.[5]
-
Solvent Selection:
Issue 2: Low Overall Yield of the Desired Hydroxy Aryl Ketone
Low yields can be attributed to several factors, including incomplete conversion, side reactions, or substrate decomposition.
-
Reaction Time and Temperature Optimization: Incomplete conversion can be an issue at lower temperatures. Conversely, excessively high temperatures can lead to decomposition and the formation of byproducts.[5][8] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
-
Catalyst Quality and Stoichiometry: Ensure the Lewis acid catalyst is anhydrous and of high purity. The amount of catalyst used can also impact the yield.[5]
-
Substrate Stability: The Fries rearrangement is conducted under relatively harsh conditions.[2][5] Verify that your starting phenolic ester and the resulting product are stable under the chosen reaction conditions.
Data Presentation
The following table summarizes the effect of temperature on the ortho:para ratio for the Fries rearrangement of 2-fluorophenyl acetate (B1210297) in monochlorobenzene with 1.5 equivalents of AlCl₃.
| Entry | Temperature (°C) | ortho:para Ratio |
| 1 | 100 | 2.84:1.0 |
| 2 | 170 | 1.72:1 |
Data adapted from a study on the optimization of reaction conditions for the Fries rearrangement.[9]
Experimental Protocols
Protocol for Favoring the ortho Isomer
This protocol is designed to favor the formation of the ortho isomer by utilizing a high reaction temperature.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the phenolic ester (1.0 eq.).
-
Solvent Addition: Add a non-polar solvent (e.g., monochlorobenzene) or run the reaction neat.[5]
-
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.5 eq.) in portions.
-
Heating: Heat the reaction mixture to a high temperature (e.g., >160°C).[5]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for Favoring the para Isomer
This protocol is designed to favor the formation of the para isomer by using a lower reaction temperature and a more polar solvent.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the phenolic ester (1.0 eq.).
-
Solvent Addition: Add a polar solvent such as nitrobenzene.[5]
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Catalyst Addition: Slowly and carefully add the Lewis acid (e.g., AlCl₃, 1.5 eq.) in portions, maintaining the low temperature.
-
Reaction: Stir the reaction mixture at a low temperature (e.g., <60°C).[5]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification steps as described in the protocol for the ortho isomer.
Visualizations
Caption: Temperature-dependent regioselectivity in the Fries rearrangement.
Caption: Generalized experimental workflow for the Fries rearrangement.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Acylation
Welcome to the Technical Support Center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is not proceeding, or the yield is very low. What are the common causes related to the catalyst?
A1: Low or no yield in Friedel-Crafts acylation can often be traced back to catalyst deactivation. The most common culprits include:
-
Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst. It is critical to maintain strictly anhydrous (dry) conditions throughout the experiment.[1]
-
Complexation with Product: The ketone product of the acylation reaction can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, halting the catalytic cycle.[1][2] For this reason, stoichiometric or even excess amounts of the catalyst are often required.[1]
-
Incompatible Substrate Functional Groups: Aromatic substrates containing Lewis basic functional groups, such as amines (-NH₂) and alcohols (-OH), can react with and deactivate the Lewis acid catalyst.[1] Aryl amines, in particular, form highly unreactive complexes with the catalyst.[3]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from occurring.[1][4]
Q2: How do I know if my Lewis acid catalyst has been deactivated by moisture?
A2: A visual inspection of the Lewis acid can be a good indicator. For example, fresh, anhydrous aluminum chloride should be a fine, free-flowing powder. If it appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture and should not be used. For optimal results, use a freshly opened bottle of the catalyst or one that has been properly stored in a desiccator.[5]
Q3: I am using a solid acid catalyst (e.g., a zeolite) and observing a decline in its activity over several runs. What could be the cause?
A3: Solid acid catalysts are also susceptible to deactivation, though the mechanisms can differ from homogeneous Lewis acids. Common causes for the deactivation of solid catalysts include:
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block the active sites and pores, reducing its effectiveness.[2] This is often a result of high reaction temperatures and the presence of heavy hydrocarbons.[6]
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly bind to the active sites of the catalyst, rendering them inactive.[2][6]
-
Thermal Degradation and Sintering: Exposure to high temperatures can cause the catalyst to lose its crystalline structure and surface area, a process known as sintering.[2][6] This is particularly relevant for supported metal catalysts.
-
Leaching: The active catalytic species can sometimes leach from the solid support into the reaction mixture, leading to a gradual loss of activity.
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases, especially with solid acid catalysts, regeneration is possible. The appropriate method depends on the cause of deactivation:
-
Coking: Deactivation due to coke deposition can often be reversed by calcination, which involves heating the catalyst in the presence of air or oxygen to burn off the carbonaceous deposits.[7]
-
Adsorbed Species: For deactivation caused by the adsorption of reacting molecules or byproducts, washing the catalyst with a suitable solvent, such as ethanol, followed by drying can restore its activity. Some studies have also shown that treatment with nitric acid can help regain a significant portion of the initial activity.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This troubleshooting guide provides a step-by-step approach to diagnosing and resolving low-yield issues in Friedel-Crafts acylation, with a focus on catalyst-related problems.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Data Presentation
Table 1: Influence of Reaction Parameters on Catalyst Performance and Reaction Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Catalyst Loading | Sub-stoichiometric | Low Yield | Incomplete reaction due to catalyst deactivation by complexation with the ketone product.[1] |
| Stoichiometric (1.0 eq) | Moderate to High Yield | Sufficient catalyst to drive the reaction to completion, assuming no other limiting factors. | |
| Excess (>1.0 eq) | High Yield | Ensures enough active catalyst is present, compensating for any minor deactivation.[1] | |
| Aromatic Substrate | Activated (e.g., Toluene) | High Yield | Electron-donating groups activate the ring towards electrophilic substitution.[1] |
| Deactivated (e.g., Nitrobenzene) | No Reaction | Strongly electron-withdrawing groups make the ring too electron-poor to react.[1][4] | |
| Contains -NH₂ or -OH | No Reaction | The substrate reacts with and deactivates the Lewis acid catalyst.[1] | |
| Reaction Temperature | Too Low | Low Yield / No Reaction | Insufficient energy to overcome the activation barrier.[1] |
| Optimal | High Yield | The reaction proceeds at a reasonable rate without significant side reactions.[1] | |
| Too High | Low Yield | Potential for decomposition of reagents or products and increased side reactions.[1] |
Experimental Protocols
Protocol 1: Ensuring Anhydrous Conditions for Friedel-Crafts Acylation
Objective: To prepare glassware and reagents to be free of water, which deactivates Lewis acid catalysts.
Materials:
-
Glassware (round-bottom flask, condenser, addition funnel, etc.)
-
Heat gun or drying oven
-
Inert gas source (Nitrogen or Argon) with a manifold and bubbler
-
Anhydrous solvent (e.g., dichloromethane)
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃)
-
Molecular sieves (for solvent drying)
Procedure:
-
Glassware Drying:
-
Oven-Drying (Preferred): Place all glassware in a drying oven at >125 °C for at least 24 hours before use.[8] Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas.[9]
-
Flame-Drying (Alternative): Assemble the glassware (without any plastic or rubber components). Heat the entire apparatus with a heat gun under a flow of inert gas until all visible moisture has been removed.[7][10] Allow the glassware to cool to room temperature under a positive pressure of inert gas.[7]
-
-
Solvent Drying:
-
Use a freshly opened bottle of anhydrous solvent or dry the solvent over activated molecular sieves for at least 24 hours before use.[8]
-
-
Reagent Handling:
-
Handle anhydrous Lewis acid catalysts in an inert atmosphere (e.g., a glovebox) or quickly in a dry environment.
-
Ensure the aromatic substrate and acylating agent are also anhydrous. Distill them if necessary.
-
Protocol 2: Regeneration of a Solid Acid Catalyst (e.g., Zeolite)
Objective: To restore the activity of a solid acid catalyst that has been deactivated by coking or adsorption of organic molecules.
Materials:
-
Deactivated solid acid catalyst
-
Tube furnace
-
Air or Oxygen source
-
Ethanol
-
Filtration apparatus
Procedure:
-
Solvent Washing (for adsorbed species):
-
After the reaction, separate the catalyst from the reaction mixture by filtration or decantation.[11]
-
Wash the catalyst with a suitable solvent, such as ethanol, by refluxing for 30 minutes to remove any adsorbed organic molecules.
-
Filter the catalyst and dry it in an oven at approximately 120 °C.
-
-
Calcination (for coke removal):
-
Place the dried, deactivated catalyst in a tube furnace.
-
Heat the catalyst to a high temperature (e.g., 500-600 °C, the exact temperature depends on the catalyst's thermal stability) under a slow flow of air or a mixture of nitrogen and oxygen.
-
Maintain this temperature for several hours until the coke is completely burned off (indicated by the disappearance of the dark color).
-
Cool the catalyst to room temperature under a flow of dry inert gas before use.
-
Mandatory Visualization
Caption: The role of the Lewis acid and its complexation with the product.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemijournal.com [chemijournal.com]
Technical Support Center: Removal of Unreacted Benzoyl Chloride from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted benzoyl chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzoyl chloride?
A1: The most prevalent and effective methods for removing unreacted benzoyl chloride include:
-
Aqueous Base Wash (Quenching): Reacting the mixture with an aqueous solution of a weak or strong base to hydrolyze benzoyl chloride into a water-soluble benzoate (B1203000) salt. Commonly used bases include sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃).[1][2][3]
-
Amine Quenching: Adding an amine, such as aqueous ammonia (B1221849) (NH₄OH) or aniline, to the reaction mixture.[2] This converts benzoyl chloride into the corresponding benzamide (B126), which can often be more easily separated from the desired product.
-
Alcohol Quenching: Using an alcohol, like methanol, to convert the excess benzoyl chloride into an ester (e.g., methyl benzoate), which may be easier to remove by distillation or chromatography.[2]
-
Polymer-Supported Scavengers: Employing solid-phase reagents, such as polymer-supported amines or thiols, that react with and bind the excess benzoyl chloride, allowing for simple removal by filtration.
-
Distillation: If the desired product is significantly less volatile than benzoyl chloride (boiling point: 197.2 °C), vacuum distillation can be an effective purification method.[2]
Q2: How do I choose the best method for my specific reaction?
A2: The choice of method depends on the stability of your product to the reaction conditions:
-
For base-stable products: An aqueous base wash is a straightforward and common method.
-
For base-sensitive products: Consider quenching with an amine or alcohol, or using a polymer-supported scavenger to avoid harsh basic conditions.
-
For non-volatile, thermally stable products: Vacuum distillation is a viable option.
-
When simple filtration is desired: Polymer-supported scavengers offer a convenient workup procedure.
Q3: What are the byproducts of quenching benzoyl chloride with an aqueous base?
A3: When benzoyl chloride is quenched with an aqueous base like sodium bicarbonate, it is hydrolyzed to form sodium benzoate and hydrochloric acid. The base neutralizes the HCl byproduct.[4] The sodium benzoate is typically soluble in the aqueous layer and can be removed during an extraction.
Q4: Can I use column chromatography to remove benzoyl chloride?
A4: While possible, direct chromatography of a reaction mixture containing a significant excess of benzoyl chloride is generally not recommended. Benzoyl chloride can react with the silica (B1680970) gel, and its high reactivity can lead to streaking and poor separation.[5] It is best to first quench the excess benzoyl chloride before proceeding with chromatographic purification.
Troubleshooting Guides
Issue 1: Incomplete Removal of Benzoyl Chloride
-
Symptom: The presence of benzoyl chloride is detected in the product after workup (e.g., by NMR or GC-MS).
-
Possible Cause:
-
Insufficient amount of quenching reagent used.
-
Inadequate mixing or reaction time during the quenching step.
-
The reactivity of the quenching agent is too low under the conditions used. Some sources suggest that benzoyl chloride's reaction with aqueous bases can be slow.[2]
-
-
Solution:
-
Use a larger excess of the quenching reagent.
-
Increase the stirring time and/or temperature (if your product is stable) during the quench.
-
Consider using a more reactive quenching agent. For example, amines often react more rapidly with benzoyl chloride than water or aqueous bases.[2]
-
Issue 2: Product Contamination with Benzoic Acid
-
Symptom: The final product is contaminated with benzoic acid.
-
Possible Cause:
-
Hydrolysis of unreacted benzoyl chloride during the workup or upon exposure to atmospheric moisture.[3]
-
Incomplete removal of the benzoate salt from the organic layer during extraction.
-
-
Solution:
-
Ensure a thorough quench of the benzoyl chloride immediately after the reaction is complete.
-
Perform multiple washes with a basic aqueous solution (e.g., saturated sodium bicarbonate) to ensure all benzoic acid is converted to its water-soluble salt and extracted into the aqueous phase.[3]
-
Stirring the biphasic mixture for an extended period (e.g., a few hours) during the basic wash can improve the removal of residual benzoyl chloride and benzoic acid.[3]
-
Issue 3: Formation of an Emulsion During Aqueous Workup
-
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult.
-
Possible Cause:
-
High concentration of reagents or byproducts acting as surfactants.
-
Vigorous shaking of the separatory funnel.
-
-
Solution:
-
Prevention: Add the aqueous wash solution slowly with gentle swirling rather than vigorous shaking.
-
Breaking the Emulsion:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel; this increases the ionic strength of the aqueous phase and can help break the emulsion.[6][7]
-
Allow the mixture to stand for an extended period without agitation.
-
Filter the entire mixture through a pad of Celite.[6]
-
If the emulsion persists, centrifugation can be an effective method for phase separation.[7]
-
-
Issue 4: Low Product Yield After Workup
-
Symptom: The isolated yield of the desired product is lower than expected.
-
Possible Cause:
-
Hydrolysis or degradation of the desired product under the quenching conditions (e.g., if the product is base-sensitive).
-
Partial solubility of the product in the aqueous layer, leading to loss during extraction.
-
-
Solution:
-
If the product is base-sensitive, use a milder quenching agent like an amine or a polymer-supported scavenger.
-
To minimize product loss to the aqueous phase, perform multiple extractions with a smaller volume of the organic solvent.
-
Adding salt (salting out) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase.[6]
-
Data Presentation
Table 1: Comparison of Common Methods for Removing Unreacted Benzoyl Chloride
| Method | Reagent/Technique | Principle of Removal | Relative Speed | Key Advantages | Key Disadvantages |
| Aqueous Base Wash | 5% NaHCO₃, 1M NaOH, or K₂CO₃ solution | Hydrolysis to water-soluble sodium benzoate | Moderate to Slow[2] | Inexpensive, common lab reagents. | Can be slow; may cause hydrolysis of sensitive products. |
| Amine Quench | Aqueous Ammonia (NH₄OH), Ethylenediamine | Formation of a benzamide derivative | Fast[2] | Rapid and efficient reaction. | Introduces a new byproduct that must be removed. |
| Alcohol Quench | Methanol or Ethanol | Formation of a benzoate ester | Fast[2] | Quick reaction. | Forms a new ester byproduct that requires removal. |
| Polymer-Supported Scavenger | e.g., PS-Trisamine | Covalent binding to a solid support | Moderate | Simplified workup (filtration). | Higher cost of reagents. |
| Vacuum Distillation | Heating under reduced pressure | Separation based on boiling point differences | N/A | Can yield very pure product. | Only suitable for non-volatile, thermally stable products. |
Experimental Protocols
Methodology 1: Aqueous Base Wash with Sodium Bicarbonate
This protocol is suitable for reaction products that are stable to mild basic conditions.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This helps to control any exotherm during the quenching process.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue adding the solution until the evolution of CO₂ gas ceases.[8]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent, add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
-
Washing:
-
Wash the organic layer with deionized water.
-
Follow with a wash with a saturated brine solution to help remove residual water from the organic phase.[8]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Methodology 2: Quenching with Aqueous Ammonia
This method is useful when a rapid quench is required and the resulting benzamide can be easily separated.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: With vigorous stirring, slowly add an excess of concentrated aqueous ammonia.[8]
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete conversion of benzoyl chloride to benzamide.[8]
-
Extraction and Washing:
-
Transfer the mixture to a separatory funnel and add a suitable organic solvent and water if necessary.
-
Separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl) to remove any remaining ammonia and the formed benzamide (if it is basic enough to be protonated and extracted).
-
Wash the organic layer with water and then brine.[8]
-
-
Drying and Concentration: Proceed as described in Methodology 1.
Visualizations
Caption: Workflow for removing benzoyl chloride via aqueous base wash.
Caption: Troubleshooting logic for emulsion formation during workup.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
steric hindrance effects in 2-acetylphenyl benzoate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-acetylphenyl benzoate (B1203000). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance effects in its various reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of 2-acetylphenyl benzoate where steric hindrance is a major factor?
A1: The steric bulk of the ortho-acetyl group in this compound significantly influences several key reactions. The most prominent is the Fries Rearrangement , where the acetyl group can hinder the migration of the benzoyl group to the ortho positions of the phenyl ring.[1][2] Other reactions affected include ester hydrolysis , where the approach of a nucleophile to the ester carbonyl can be impeded, and certain electrophilic aromatic substitutions on the phenyl ring of the benzoate moiety.
Q2: How does the ortho-acetyl group electronically influence the reactivity of this compound?
A2: The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] This deactivating effect, combined with its steric hindrance, can make reactions like the Fries rearrangement more challenging compared to unsubstituted or para-substituted phenyl benzoates.[1]
Q3: Can this compound undergo hydrolysis, and what are the expected products?
A3: Yes, this compound can be hydrolyzed under acidic or basic conditions to yield 2-hydroxyacetophenone (B1195853) and benzoic acid.[3] The reaction involves the cleavage of the ester linkage.[4] While the ortho-acetyl group can sterically hinder the approach of the nucleophile, the reaction proceeds to completion under appropriate conditions.
Troubleshooting Guides
Issue 1: Low Yield in the Fries Rearrangement of this compound
Q: I am consistently obtaining low yields for the Fries rearrangement of this compound. What are the likely causes and how can I optimize the reaction?
A: Low yields in the Fries rearrangement of sterically hindered substrates like this compound are a common challenge.[1] Several factors can be at play:
-
Steric Hindrance: The primary issue is the steric hindrance from the ortho-acetyl group, which impedes the approach of the migrating benzoyl group (as an acylium ion) to the available ortho and para positions on the phenyl ring.[1]
-
Suboptimal Lewis Acid: The choice and amount of Lewis acid are critical. For sterically hindered substrates, a stronger Lewis acid might be necessary to facilitate the reaction, but this can also promote side reactions.[1]
-
Inappropriate Temperature: Temperature plays a crucial role in the regioselectivity and overall yield of the Fries rearrangement.[5][6] High temperatures generally favor the ortho-product, but can also lead to decomposition.[5]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents tend to favor ortho-rearrangement, while polar solvents favor the para-product.[7]
Optimization Strategies:
-
Vary the Lewis Acid: If using AlCl₃, ensure it is anhydrous and consider trying other Lewis acids like TiCl₄ or BF₃·OEt₂ in small-scale trials.[1]
-
Optimize Temperature: Systematically vary the reaction temperature. Start with lower temperatures to potentially favor the para-product and minimize decomposition, then gradually increase if the reaction is too slow.[5]
-
Solvent Selection: Experiment with different solvents. For this substrate, where para-rearrangement is more likely, a polar solvent might be beneficial.[1] Some Fries rearrangements also work well without a solvent.[7]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.
Illustrative Data on Fries Rearrangement Conditions
The following table provides a hypothetical summary of how reaction conditions can influence the yield in a Fries rearrangement of a sterically hindered phenyl benzoate, based on general principles. This is intended to guide experimental design.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Rationale |
| Lewis Acid | AlCl₃ (1.5 eq) | TiCl₄ (1.5 eq) | BF₃·OEt₂ (1.5 eq) | Yields may vary. Stronger Lewis acids like TiCl₄ may improve the rate for this deactivated substrate, but could also increase side reactions.[1] |
| Temperature | 25°C | 80°C | 120°C | Higher temperatures increase the reaction rate but can also lead to decomposition and lower overall yields.[1] |
| Solvent | Nitrobenzene (polar) | Chlorobenzene (non-polar) | None | Polar solvents may favor the para-product. Non-polar solvents or neat conditions can favor the ortho-product, though this is sterically disfavored here.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the benzoylation of 2-hydroxyacetophenone.[8]
Materials:
-
2-hydroxyacetophenone (1.0 eq)
-
Pyridine (B92270) (solvent)
-
Benzoyl chloride (1.1 eq)
-
3% HCl solution
-
Ice-cold methanol (B129727)
-
Water
Procedure:
-
Dissolve 2-hydroxyacetophenone in pyridine in a suitable flask.
-
Slowly add benzoyl chloride to the solution. An exothermic reaction will occur.
-
Fit the flask with a drying tube and swirl. Allow the reaction to stand for 20 minutes, or until no further heat is evolved.[8]
-
Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.
-
Once all the ice has melted, collect the precipitated solid by vacuum filtration.
-
Wash the product with approximately 5 mL of ice-cold methanol followed by 5 mL of water.[8]
-
The resulting solid is this compound.
Protocol 2: Fries Rearrangement of this compound
This protocol is a general procedure for the Fries rearrangement of an aryl ester and can be adapted for this compound.[9]
Materials:
-
This compound (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.0 eq)
-
o-dichlorobenzene (optional, high-boiling inert solvent)
-
Crushed ice
-
Concentrated HCl
-
Dichloromethane (B109758) or ether for extraction
-
Water
-
Brine
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Carefully add anhydrous aluminum chloride to the flask. Note: This reaction can be performed without a solvent at elevated temperatures.[9]
-
Heat the reaction mixture to 150-170°C using an oil bath.[9]
-
Maintain stirring and hold the temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully quench by slowly adding crushed ice.
-
Add concentrated HCl to hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ether (3 x 50 mL).[9]
-
Combine the organic layers and wash with water and then with brine.[9]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Buy this compound | 4010-33-7 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Alternative Catalysts for the Fries Rearrangement
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing alternative catalysts to aluminum chloride for the Fries rearrangement. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using alternative catalysts over aluminum chloride (AlCl₃) in the Fries rearrangement?
A1: While traditionally effective, AlCl₃ is required in stoichiometric amounts, is highly corrosive, and generates significant acidic waste during workup. Alternative catalysts offer several key advantages:
-
Catalytic Amounts: Many modern catalysts, such as metal triflates, are highly effective in catalytic quantities, reducing cost and waste.[1]
-
Reusability: Solid acid catalysts like zeolites can often be recovered and reused, making them more economical and environmentally friendly for large-scale applications.[1][2]
-
Milder Reaction Conditions: Some alternative catalysts can promote the rearrangement under milder conditions, potentially improving functional group tolerance and reducing side product formation.[3]
-
Reduced Waste and Corrosion: The use of solid acids and recyclable catalysts minimizes the generation of corrosive byproducts and simplifies the purification process.[2]
Q2: How do I choose the most suitable alternative catalyst for my specific substrate?
A2: The optimal catalyst depends on several factors:
-
Electronic Effects: For electron-rich aromatic esters, a wider variety of catalysts may be effective. Conversely, for electron-deficient systems, a more potent catalyst such as scandium triflate might be necessary.[1]
-
Desired Selectivity: The choice of catalyst, along with reaction conditions like temperature and solvent, can significantly influence the ratio of ortho to para isomers.[1]
-
Process Scale: For industrial-scale synthesis, the cost-effectiveness and reusability of the catalyst are paramount, making solid acids a particularly attractive option.[1]
Q3: Can microwave irradiation be beneficial when using these alternative catalysts?
A3: Yes, microwave irradiation can significantly accelerate the Fries rearrangement, often leading to shorter reaction times and improved yields. It has been successfully employed with catalysts like acidic Al₂O₃-ZnCl₂ mixtures and sulfated zirconia.[4] The microwave energy is efficiently absorbed by the adduct formed between the Lewis acid and the substrate, thereby accelerating the reaction.
Q4: What are the main limitations of the photochemical Fries rearrangement?
A4: The photo-Fries rearrangement is a useful laboratory method that proceeds via a radical mechanism and does not require a catalyst.[5][6] However, it is not widely used in commercial production primarily because the yields are often low.[5][6]
II. Troubleshooting Guides
This section is organized by the type of alternative catalyst to help you address common experimental challenges.
A. Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia)
Solid acid catalysts are a reusable and environmentally benign alternative to traditional Lewis acids. However, their performance can be sensitive to various experimental parameters.
-
Issue 1: Low Conversion or No Reaction
-
Possible Cause: Insufficient catalyst activity. The acidic sites of the catalyst may not be strong enough or may be inaccessible to the substrate.
-
Solution: Consider using a zeolite with a higher concentration of Brønsted acid sites, such as Zeolite Beta with a lower Si/Al ratio.[1][2] For sulfated zirconia, ensure it has been properly activated at a high temperature (e.g., 600 °C) to generate the active sulfate (B86663) species.[1]
-
Possible Cause: Presence of water. Even trace amounts of water can poison the acid sites and inhibit catalytic activity.[1][2]
-
Solution: Ensure all reactants and solvents are rigorously dried before use. Pre-dry the catalyst under a vacuum at an elevated temperature (e.g., 573 K for zeolites) immediately before the reaction.[2]
-
Possible Cause: Steric hindrance. Bulky substrates may have difficulty accessing the active sites within the pores of the zeolite.[1][2]
-
Solution: Opt for a zeolite with a larger pore size, which may better accommodate larger molecules.[1][2]
-
-
Issue 2: Poor Selectivity (Undesired Isomer Ratio or Phenol (B47542) Byproduct)
-
Possible Cause: Suboptimal temperature or solvent. The ortho/para selectivity is highly dependent on reaction conditions.[1][5]
-
Solution:
-
Possible Cause: Formation of phenol byproduct due to ester bond cleavage.[2]
-
Solution: Ensure strictly anhydrous conditions, as water can promote this side reaction. The choice of zeolite can also influence this; for instance, MFI-type zeolites have been shown to produce less phenol compared to BEA zeolites.[2]
-
-
Issue 3: Catalyst Deactivation
-
Possible Cause: Deposition of carbonaceous materials ("coke") on the active sites.[2]
-
Solution: The catalyst can often be regenerated. A common procedure involves washing the catalyst with a solvent like n-decane, followed by oxidative thermal regeneration.[2] This typically entails heating the catalyst in a furnace with a flow of air at elevated temperatures (e.g., 550-570 °C) for several hours to burn off the coke.[2]
-
B. Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃)
Metal triflates are highly active Lewis acid catalysts that are often effective in small, catalytic amounts.[1]
-
Issue 1: Sluggish or Incomplete Reaction
-
Possible Cause: Insufficient catalyst loading. Although catalytic, a minimum loading is still required.
-
Solution: If using a very low catalyst loading (e.g., <1 mol%), try increasing it to 5-10 mol%.[1]
-
Possible Cause: Low substrate reactivity. Electron-withdrawing groups on the aromatic ring can deactivate it towards the rearrangement.
-
Solution: For less reactive substrates, consider increasing the reaction temperature or using a more active metal triflate, such as scandium triflate.[1]
-
Possible Cause: Presence of moisture. Metal triflates are sensitive to water, which can lead to hydrolysis and a loss of catalytic activity.[1]
-
Solution: Handle the triflate catalyst under an inert atmosphere (e.g., in a glovebox) and use anhydrous solvents and reactants.[1]
-
-
Issue 2: Complex Product Mixture and/or Starting Material Decomposition
-
Possible Cause: High reaction temperatures. Metal triflates are strong Lewis acids and can promote side reactions or decomposition, especially with sensitive substrates.[1]
-
Solution: Attempt the reaction at a lower temperature for a longer duration.[1]
-
Possible Cause: The chosen metal triflate is too reactive for the specific substrate.
-
Solution: Consider a milder metal triflate.
-
C. Ionic Liquids (e.g., Chloroaluminates)
Ionic liquids can function as both the solvent and the catalyst in the Fries rearrangement.[1]
-
Issue 1: Reaction Not Proceeding
-
Possible Cause: Inappropriate choice of ionic liquid.
-
Solution: The Fries rearrangement typically requires a Lewis acidic ionic liquid. Chloroaluminate ionic liquids, such as those prepared from 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) and aluminum chloride (AlCl₃), are commonly used.[1]
-
Possible Cause: Incorrect composition of the ionic liquid.
-
Solution: The Lewis acidity of chloroaluminate ionic liquids is dependent on the molar ratio of AlCl₃ to the organic salt. Ensure the correct ratio is used to achieve the desired acidity.
-
-
Issue 2: Difficulty in Product Isolation
-
Possible Cause: High viscosity or miscibility of the ionic liquid with the extraction solvent.
-
Solution: After quenching the reaction (e.g., with water or dilute acid), extract the product with a suitable organic solvent like diethyl ether or hexane. The ionic liquid can often be recovered and reused after drying.[1]
-
III. Data Presentation
Table 1: Comparison of Alternative Catalysts in the Fries Rearrangement
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ortho:Para Ratio | Reference |
| Zeolite Beta (BEA) | p-Tolyl Acetate | n-decane | 150 | 6 | ~60 (conversion) | - | [2] |
| Sulfated Zirconia | 4-Methylphenyl benzoate | None | 150 | 48 | 33 | 3.19:1 | [4] |
| Bismuth Triflate (Bi(OTf)₃) | 1-Naphthyl Acetate | Toluene | 100 | 4 | High | - | [1] |
| Scandium Triflate (Sc(OTf)₃) | Phenyl Acetate | - | - | - | - | - | [1] (noted as more active) |
| Zinc Powder | Acetylated Phenols | DMF | Microwave/Oil Bath | - | Good | Selective | [7] |
| Methanesulfonic Acid (MSA) | Phenyl Acetate | - | - | - | High | Selective for para | [4] |
Note: Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. This table provides a summary of reported data to guide catalyst selection.
IV. Experimental Protocols
A. Fries Rearrangement using Zeolite Beta
This protocol is based on procedures described for the use of solid acid catalysts.[2]
-
Catalyst Pre-treatment: Place 340 mg of Zeolite Beta (BEA) in a reaction vessel and dry it under vacuum (0.1 mbar) at 573 K overnight to remove adsorbed water.[2]
-
Reaction Setup: To the pre-dried catalyst, add a solution of the aryl ester (2.5 mmol) in an anhydrous non-polar solvent (e.g., 10 cm³ of n-decane).
-
Inert Atmosphere: Replace the air in the reactor with an inert gas (e.g., Argon) by purging three times.
-
Reaction: Heat the sealed reactor to the desired temperature (e.g., 150 °C) and stir for the required time (e.g., 6 hours).
-
Workup: After cooling the reaction mixture, quench it by adding a suitable solvent. The catalyst can be recovered by centrifugation or filtration, followed by washing. The organic phase can then be concentrated and the product purified by column chromatography.
-
Catalyst Regeneration: The recovered zeolite can be washed with a solvent and then regenerated by heating in a furnace with flowing air at 550 °C for several hours.[2]
B. Fries Rearrangement using Bismuth Triflate
This protocol is adapted from methodologies for metal triflate-catalyzed Fries rearrangements.[1]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl ester (1.0 mmol) in an anhydrous solvent (e.g., 5 mL of toluene).
-
Catalyst Addition: Add bismuth triflate (Bi(OTf)₃, 0.1 mmol, 10 mol%) to the solution.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired hydroxyaryl ketone.
V. Visualizations
A. General Workflow for Troubleshooting Fries Rearrangement
Caption: A workflow diagram for troubleshooting low-yielding Fries rearrangement experiments.
B. Catalyst Selection Logic
Caption: A decision-making diagram for selecting an alternative catalyst for the Fries rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Genuinely catalytic Fries rearrangement using sulfated zirconia - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Acetylphenyl Benzoate and 3-Acetylphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-acetylphenyl benzoate (B1203000) and 3-acetylphenyl benzoate, focusing on their synthesis, spectroscopic properties, and chemical reactivity. While a significant body of research exists for the ortho-isomer (2-acetylphenyl benzoate), literature on the meta-isomer (3-acetylphenyl benzoate) is sparse.[1] This guide summarizes the available experimental data and, where such data is lacking, provides detailed experimental protocols for a direct comparative analysis of the two isomers. The predicted outcomes of these comparative experiments are discussed based on established principles of organic chemistry.
A Comparative Overview of Physicochemical Properties
The positional difference of the acetyl group on the phenyl ring leads to distinct physical and chemical properties. A summary of known and predicted properties is presented in Table 1.
| Property | This compound | 3-Acetylphenyl Benzoate |
| IUPAC Name | (2-acetylphenyl) benzoate | (3-acetylphenyl) benzoate[1] |
| CAS Number | 4010-33-7[1] | 139-28-6[1] |
| Molecular Formula | C₁₅H₁₂O₃ | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol [1] | 240.25 g/mol [1] |
| Appearance | Colorless crystalline solid[1] | Not reported |
| Boiling Point | 420°C at 760 mmHg[1] | Not reported |
| Flash Point | 188.6°C[1] | Not reported |
| Density | 1.175 g/cm³[1] | Not reported |
| Biological Activity | Anti-inflammatory properties, UVA absorber[1] | May cause an allergic skin reaction, Causes serious eye damage[1] |
| Applications | Intermediate in the synthesis of flavones and other heterocyclic compounds[1] | Potential intermediate in organic synthesis[1] |
Synthesis of Acetylphenyl Benzoate Isomers
Both isomers can be synthesized by the esterification of the corresponding hydroxyacetophenone with benzoyl chloride.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is well-established.[1] The reaction involves the benzoylation of 2-hydroxyacetophenone (B1195853) in the presence of pyridine (B92270).
-
Dissolve 2-hydroxyacetophenone (1.0 eq) in pyridine (2-3 volumes).
-
Slowly add benzoyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Synthesis of 3-Acetylphenyl Benzoate
-
Dissolve 3-hydroxyacetophenone (1.0 eq) in pyridine (2-3 volumes).
-
Slowly add benzoyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-acetylphenyl benzoate.
Comparative Reactivity Analysis
The primary difference in reactivity between the two isomers stems from the position of the electron-withdrawing acetyl group relative to the benzoate ester.
Alkaline Hydrolysis of the Ester Group
The rate of alkaline hydrolysis is expected to be faster for the this compound due to the ortho-effect. The acetyl group's proximity to the ester functionality can influence the reaction rate through both electronic and steric effects.
-
Electronic Effect: The electron-withdrawing nature of the acetyl group will increase the electrophilicity of the ester carbonyl carbon in both isomers, making it more susceptible to nucleophilic attack by hydroxide (B78521) ions.
-
Steric Effect: In this compound, the bulky acetyl group at the ortho position may cause steric hindrance to the approaching nucleophile. However, it can also force the benzoate group out of the plane of the phenyl ring, which would decrease resonance stabilization of the ester and potentially increase its reactivity.
-
Prepare equimolar solutions of this compound and 3-acetylphenyl benzoate in a suitable solvent (e.g., a mixture of dioxane and water).
-
Prepare a solution of sodium hydroxide of known concentration.
-
Initiate the hydrolysis by mixing the ester solution with the sodium hydroxide solution at a constant temperature.
-
Monitor the progress of the reaction over time by taking aliquots and quenching the reaction with a known amount of acid.
-
Determine the concentration of unreacted ester at different time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the rate constants for the hydrolysis of both isomers and compare them.
Reactivity of the Acetyl Group
The reactivity of the acetyl group can be probed through reactions such as the haloform reaction or reduction with sodium borohydride (B1222165).
The haloform reaction is a characteristic reaction of methyl ketones. The rate of this reaction is dependent on the acidity of the α-protons of the acetyl group.
-
The acidity of the α-protons is influenced by the electronic effects of the substituents on the phenyl ring. The benzoate group is electron-withdrawing, which should increase the acidity of the α-protons in both isomers. The relative position of the benzoate group might have a subtle effect on this acidity.
-
Dissolve equimolar amounts of this compound and 3-acetylphenyl benzoate in a suitable solvent (e.g., dioxane).
-
Add a solution of sodium hydroxide and iodine (or sodium hypochlorite) to each reaction mixture.
-
Monitor the disappearance of the starting material and the formation of the corresponding carboxylate and iodoform (B1672029) (or chloroform) over time using a technique like Gas Chromatography (GC) or NMR spectroscopy.
-
Compare the reaction rates to determine the relative reactivity of the acetyl group in the two isomers.
The reduction of the acetyl group to a secondary alcohol using a mild reducing agent like sodium borohydride can also be used to compare reactivity.
-
The rate of reduction will be influenced by the steric hindrance around the acetyl group. The ortho-benzoate group in this compound is expected to provide more steric hindrance to the approach of the hydride reagent compared to the meta-benzoate group in the 3-isomer. Therefore, 3-acetylphenyl benzoate is predicted to undergo reduction at a faster rate.
-
Set up two parallel reactions with equimolar amounts of this compound and 3-acetylphenyl benzoate in a suitable alcoholic solvent (e.g., methanol (B129727) or ethanol).
-
Add an equimolar amount of sodium borohydride to each reaction at the same time and under the same temperature conditions.
-
Monitor the progress of the reactions by taking aliquots at regular intervals and analyzing them by TLC or HPLC to determine the ratio of starting material to product.
-
The isomer that is consumed faster is the more reactive one towards reduction.
Spectroscopic Data Comparison
Detailed spectroscopic data for this compound is available. For 3-acetylphenyl benzoate, the data is predicted based on the analysis of its precursor, 3-hydroxyacetophenone, and general principles of spectroscopy.
| Spectroscopic Data | This compound (Experimental/Predicted) | 3-Acetylphenyl Benzoate (Predicted) |
| ¹H NMR (CDCl₃, ppm) | Predicted: ~2.6 (s, 3H, -COCH₃), 7.2-8.2 (m, 9H, Ar-H). The aromatic region will show complex splitting due to the ortho substitution pattern. | Predicted: ~2.6 (s, 3H, -COCH₃), 7.3-8.3 (m, 9H, Ar-H). The aromatic protons on the acetyl-substituted ring will likely show a different splitting pattern compared to the 2-isomer. |
| ¹³C NMR (CDCl₃, ppm) | Predicted: ~29 (-COCH₃), ~120-140 (aromatic carbons), ~165 (ester C=O), ~198 (ketone C=O). | Predicted: ~27 (-COCH₃), ~120-140 (aromatic carbons), ~165 (ester C=O), ~197 (ketone C=O). The chemical shifts of the aromatic carbons will differ due to the different substitution pattern. |
| IR (cm⁻¹) | Predicted: ~1735 (ester C=O stretch), ~1685 (ketone C=O stretch), ~1270 & ~1100 (C-O stretch). The proximity of the two carbonyl groups in the ortho isomer might influence their stretching frequencies. | Predicted: ~1735 (ester C=O stretch), ~1690 (ketone C=O stretch), ~1270 & ~1100 (C-O stretch). The ketone carbonyl stretch is expected at a slightly higher wavenumber compared to the 2-isomer due to less steric hindrance. |
Conclusion and Future Perspectives
This compound is a well-characterized compound with established synthetic utility. In contrast, 3-acetylphenyl benzoate remains a largely unexplored molecule. The difference in the position of the acetyl group is expected to significantly influence the electronic and steric environment of the ester and acetyl functionalities, thereby affecting the chemical reactivity of these molecules.[1]
The experimental protocols proposed in this guide provide a framework for a systematic and direct comparison of the reactivity of these two isomers. Such studies would provide valuable quantitative data, enabling a more profound understanding of structure-reactivity relationships in this class of compounds. This knowledge would be highly beneficial for researchers in organic synthesis, medicinal chemistry, and drug development, potentially leading to the discovery of new synthetic methodologies and novel bioactive molecules.
References
A Comparative Guide to Fries and Photo-Fries Rearrangements: Mechanisms, Yields, and Protocols
For researchers, scientists, and professionals in drug development, the selection of the appropriate synthetic methodology is paramount. The Fries and Photo-Fries rearrangements both offer pathways to valuable hydroxyaryl ketones, crucial intermediates in the synthesis of numerous pharmaceutical compounds.[1] This guide provides an objective comparison of these two named reactions, presenting their mechanisms, quantitative performance data, and detailed experimental protocols to inform your synthetic strategy.
At a Glance: Fries vs. Photo-Fries Rearrangement
| Feature | Fries Rearrangement | Photo-Fries Rearrangement |
| Reaction Type | Rearrangement of a phenolic ester to a hydroxyaryl ketone.[2] | Photochemical rearrangement of a phenolic ester to a hydroxyaryl ketone.[2] |
| Catalyst | Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or strong protic acids (e.g., HF). | None required; initiated by UV light.[2] |
| Mechanism | Electrophilic aromatic substitution involving an acylium ion intermediate.[3] | Free-radical mechanism initiated by homolytic cleavage of the ester bond.[2][4] |
| Typical Substrates | Phenolic esters with stable acyl and aryl groups. | Phenolic esters, including those with deactivating substituents on the aromatic ring.[2] |
| Selectivity | Yields a mixture of ortho and para isomers; selectivity is temperature and solvent dependent. Low temperatures favor para products, while high temperatures favor ortho products.[3] | Also produces a mixture of ortho and para isomers.[2] |
| Reaction Conditions | Typically requires heating (80-180 °C) with a stoichiometric or excess amount of catalyst.[5] | UV irradiation at ambient temperature.[4] |
| Yields | Can be high, but are substrate and condition dependent. | Generally reported to be low, which has limited its industrial application.[2] |
| Key Advantages | Established methodology with potentially high yields for suitable substrates. | Mild, catalyst-free conditions; applicable to a broader range of substrates, including those sensitive to strong acids. |
| Key Disadvantages | Harsh reaction conditions, use of corrosive and environmentally challenging catalysts, and potential for side reactions. | Often low yields and the need for specialized photochemical equipment. |
Delving into the Mechanisms
The divergent reaction pathways of the Fries and Photo-Fries rearrangements are central to their differing applications and outcomes.
The Ionic Pathway of the Fries Rearrangement
The Fries rearrangement proceeds through an electrophilic aromatic substitution mechanism. A Lewis acid catalyst coordinates to the carbonyl oxygen of the phenolic ester, leading to the formation of an acylium ion. This electrophile then attacks the electron-rich aromatic ring at the ortho and para positions. The reaction's regioselectivity is a classic example of kinetic versus thermodynamic control. At lower temperatures, the formation of the para product is faster and predominates (kinetic control). At higher temperatures, the more stable ortho-isomer, which can form a chelate with the Lewis acid, is favored (thermodynamic control).[3]
The Radical Route of the Photo-Fries Rearrangement
In contrast, the Photo-Fries rearrangement is a photochemical process that operates via a free-radical mechanism. Upon absorption of UV light, the phenolic ester undergoes homolytic cleavage of the ester bond, generating a phenoxy radical and an acyl radical within a solvent cage. These radicals can then recombine at the ortho or para positions of the phenoxy radical to form the corresponding hydroxyaryl ketones.[2][4]
Quantitative Performance: A Comparative Look
The following table summarizes experimental data for the rearrangement of phenyl acetate (B1210297), a common model substrate, under both Fries and Photo-Fries conditions.
| Reaction | Substrate | Conditions | Products | Yield | Reference |
| Fries Rearrangement | Phenyl Acetate | AlCl₃, reflux | 2-Hydroxyacetophenone (ortho) | 33.7% | [6] |
| 4-Hydroxyacetophenone (para) | Not specified | ||||
| Fries Rearrangement | Phenyl Acetate | p-Toluenesulfonic acid, 90-160 °C | 2-Hydroxyacetophenone & 4-Hydroxyacetophenone | 98% (conversion) | [1] |
| Fries Rearrangement | Phenyl Acetate | HF, 20-100 °C | 4-Hydroxyacetophenone (para) | 94% | [7] |
| Photo-Fries Rearrangement | 1-Naphthyl Acetate | UV light (200-380 nm), methanol (B129727), 6 h | 2-Acetyl-1-naphthol (ortho) | Main product (yield not specified) | [4] |
| 4-Acetyl-1-naphthol (para) | Minor product (yield not specified) |
Experimental Protocols
Below are detailed methodologies for the synthesis of the starting material, phenyl acetate, and its subsequent conversion via both the Fries and Photo-Fries rearrangements.
Protocol 1: Synthesis of Phenyl Acetate[2]
This initial step prepares the common starting material for both rearrangement reactions.
Materials:
-
Phenol (B47542) (94 g, 1 mol)
-
Dry pyridine (B92270) (10 mL)
-
Acetic anhydride (B1165640) (127 mL, 1.25 mol)
-
Ice
-
Concentrated hydrochloric acid
-
Carbon tetrachloride
-
10% Sodium hydroxide (B78521) solution
-
Calcium chloride
Procedure:
-
In a 500 mL beaker, combine phenol and dry pyridine.
-
Cool the beaker in an ice bath and slowly add acetic anhydride with constant stirring.
-
Pour the reaction mixture onto a mixture of ice-cold water and concentrated hydrochloric acid (50 mL).
-
Extract the product with carbon tetrachloride (100 mL).
-
Wash the organic extract successively with water, 10% NaOH solution, and again with water.
-
Dry the organic layer over calcium chloride.
-
Remove the solvent by distillation and collect the phenyl acetate fraction at 195-197 °C.
Protocol 2: Fries Rearrangement of Phenyl Acetate[4][7]
This protocol describes a typical laboratory-scale Fries rearrangement.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place phenyl acetate.
-
Carefully add anhydrous aluminum chloride to the flask.
-
Heat the reaction mixture to 120-160 °C and maintain reflux for approximately 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add 50 mL of 5% HCl solution to quench the reaction and dissolve the aluminum complexes.
-
The mixture can then be subjected to steam distillation to separate the more volatile ortho-hydroxyacetophenone from the para-isomer.
Protocol 3: Photo-Fries Rearrangement of 1-Naphthyl Acetate[5]
Materials:
-
1-Naphthyl acetate (0.4 g)
-
Methanol (75 mL)
-
Nitrogen gas
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 1-naphthyl acetate in methanol in a quartz reaction vessel.
-
Bubble nitrogen gas through the solution to create an inert atmosphere.
-
Irradiate the solution with a 125 W UV lamp at a wavelength of 200-380 nm for 6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Separate the products by column chromatography on silica gel using benzene as the eluent.
Conclusion
Both the Fries and Photo-Fries rearrangements are valuable tools for the synthesis of hydroxyaryl ketones. The choice between them depends on the specific requirements of the synthesis. The Fries rearrangement is a well-established method that can provide high yields, but its harsh conditions may not be suitable for all substrates. The Photo-Fries rearrangement offers a milder, catalyst-free alternative that can be applied to a wider range of compounds, although yields are often lower. By understanding the mechanisms, performance, and experimental considerations of each reaction, researchers can make an informed decision to best suit their synthetic goals in the development of new therapeutics and other advanced materials.
References
A Comparative Guide to Purity Analysis of 2-Acetylphenyl Benzoate by HPLC and Alternative Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of new chemical entities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of 2-acetylphenyl benzoate (B1203000). The methodologies, supporting experimental data, and visual workflows presented herein offer a robust framework for selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like 2-acetylphenyl benzoate, offering high resolution and quantitative accuracy. A typical reversed-phase HPLC method can effectively separate the main compound from process-related impurities and degradation products.
A representative analysis of a synthesized batch of this compound reveals a purity of 98.9%, with two minor impurities detected.[1] The primary impurity is likely unreacted 2-hydroxyacetophenone, a starting material in a common synthetic route, while the other may be a byproduct such as benzoic acid from the hydrolysis of benzoyl chloride or the product itself.
Table 1: Representative HPLC Purity Analysis of this compound
| Peak ID | Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | Impurity 1 (e.g., 2-hydroxyacetophenone) | 4.15 | 0.7 | - |
| 2 | This compound | 5.78 | 98.9 | 98.9 |
| 3 | Impurity 2 (e.g., Benzoic Acid) | 6.42 | 0.4 | - |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool for purity determination, other analytical techniques offer complementary information and can be advantageous in specific contexts. Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for the analysis of organic compounds.[2][3]
Table 2: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative accuracy, suitable for non-volatile compounds. | Requires specialized equipment, can be time-consuming for method development. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | High sensitivity, excellent for volatile impurities and residual solvents, provides structural information. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| TLC | Separation based on differential partitioning on a thin layer of adsorbent. | Simple, rapid, cost-effective, good for reaction monitoring. | Primarily qualitative or semi-quantitative, lower resolution than HPLC. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without a reference standard for each. | Lower sensitivity than chromatographic methods, requires higher sample concentrations. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity analysis of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Program: A typical gradient could be: 0 min, 40% B; 15 min, 80% B; 20 min, 80% B; 22 min, 40% B; 25 min, 40% B.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile or semi-volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
Filter the solution if necessary.
Thin-Layer Chromatography (TLC)
A rapid method for monitoring reaction progress and assessing the presence of major impurities.
Procedure:
-
TLC Plate: Silica gel 60 F254.
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (e.g., 80:20 v/v). The ratio may need to be optimized.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: After development, visualize the spots under UV light at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structural confirmation and identification of impurities with distinct chemical shifts.
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the spectra and compare the chemical shifts with known data for this compound and potential impurities.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical framework for comparing these analytical techniques, the following diagrams are provided.
References
A Comparative Guide to the Spectroscopic Validation of 2-Acetylphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of the chemical structure of 2-acetylphenyl benzoate (B1203000). By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to offer a robust framework for the authentication of this compound. Furthermore, a direct comparison with its structural isomer, 4-acetylphenyl benzoate, is included to highlight the discerning power of these analytical techniques in unequivocal structure elucidation.
Structural Elucidation and Data Presentation
The validation of 2-acetylphenyl benzoate's structure is achieved through the detailed analysis of its spectroscopic signatures. The data presented below has been compiled from various spectroscopic databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The distinct chemical shifts (δ) and coupling constants (J) are unique to the structure of this compound.
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ) in ppm | Chemical Shift (δ) in ppm |
| 8.21 (d, J = 7.75 Hz, 2H) | 197.6 |
| 7.85 (dd, J = 7.75, 1.5 Hz, 1H) | 165.2 |
| 7.65 (t, J = 7.5 Hz, 1H) | 149.4 |
| 7.58 (dt, J = 7.75, 1.5 Hz, 1H) | 133.8 |
| 7.53 (t, J = 7.5 Hz, 2H) | 133.4 |
| 7.35 (dt, J = 8.0, 0.5 Hz, 1H) | 131.8 |
| 7.25 (dd, J = 8.0, 0.5 Hz, 1H) | 131.3 |
| 2.53 (s, 3H) | 130.4 |
| 130.3 | |
| 129.3 | |
| 128.7 | |
| 126.2 | |
| 123.9 | |
| 29.8 | |
| Table 1: ¹H and ¹³C NMR spectral data for this compound.[1] |
Comparative Analysis with 4-Acetylphenyl Benzoate
To underscore the specificity of the NMR data, a comparison with the isomeric 4-acetylphenyl benzoate is presented. The differing substitution pattern on the phenyl ring leads to distinct chemical shifts and multiplicities in both the ¹H and ¹³C NMR spectra.
| Compound | ¹H NMR Highlights (CDCl₃) | ¹³C NMR Highlights (CDCl₃) |
| This compound | Aromatic protons in the range of 7.25-8.21 ppm with distinct coupling patterns due to ortho, meta, and para relationships. Acetyl methyl protons at ~2.53 ppm. | Carbonyl carbons around 197.6 ppm (ketone) and 165.2 ppm (ester). Aromatic carbons spread across ~123-149 ppm. |
| 4-Acetylphenyl benzoate | Aromatic protons show a more symmetrical pattern, typically with two distinct doublets in the downfield region. Acetyl methyl protons are also observed. | Carbonyl carbons are present, but the chemical shifts of the aromatic carbons differ significantly due to the change in substitution pattern. |
| Table 2: Comparative NMR data highlights for this compound and 4-acetylphenyl benzoate. |
dot
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Alternative Spectroscopic Validation
While NMR is a powerful tool for structure elucidation, IR spectroscopy and mass spectrometry provide complementary information that confirms the presence of key functional groups and the molecular weight of the compound.
| Technique | This compound | 4-Acetylphenyl benzoate |
| IR Spectroscopy (cm⁻¹) | ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1270, 1150 (C-O stretch) | ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1260, 1160 (C-O stretch) |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 240. Key fragments at 121 (acetylphenyl cation) and 105 (benzoyl cation). | Molecular Ion [M]⁺ at 240. Key fragments at 121 (acetylphenyl cation) and 105 (benzoyl cation). |
| Table 3: Comparative IR and Mass Spectrometry data for this compound and its isomer. |
The IR spectra of both isomers are very similar, showing the characteristic carbonyl stretches for the ester and ketone groups. Mass spectrometry also yields the same molecular ion peak and major fragments for both isomers, as the fragmentation is primarily driven by the cleavage of the ester bond. This highlights the superior capability of NMR spectroscopy in distinguishing between these positional isomers.
dot
Caption: Comparison of spectroscopic techniques for distinguishing isomers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is free of any particulate matter.
Data Acquisition:
-
Spectrometer: A 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. For this compound, the primary fragmentation involves the cleavage of the ester linkage, leading to the formation of the benzoyl cation (m/z 105) and the 2-acetylphenyl radical, or the 2-acetylphenoxide cation (m/z 121) and a benzoyl radical.
References
A Comparative Guide to Lewis Acids in the Fries Rearrangement
The Fries rearrangement is a fundamental organic reaction for the synthesis of hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1] This reaction transforms a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[2] The choice of the acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, and, most importantly, its regioselectivity—the preferential formation of the ortho or para isomer.[3]
This guide offers an objective comparison of various Lewis acids used in the Fries rearrangement, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
The Role of the Lewis Acid in the Reaction Mechanism
The generally accepted mechanism for the Fries rearrangement begins with the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the acyl group.[4] This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen.[5] This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the generation of an acylium carbocation intermediate.[4][6] This electrophilic acylium ion then attacks the aromatic ring in a classic electrophilic aromatic substitution.[4] The final products, ortho- and para-hydroxy aryl ketones, are liberated after hydrolysis.[7] The Lewis acid plays a pivotal role in generating the key acylium electrophile.
Comparative Performance of Lewis Acids
The selection of a Lewis acid and the reaction conditions are interdependent and dictate the product distribution. Key factors influencing the ortho/para selectivity include temperature and solvent polarity.[6] Lower reaction temperatures generally favor the formation of the para isomer (kinetic product), while higher temperatures promote the formation of the more thermodynamically stable ortho isomer.[2] The stability of the ortho product is often attributed to the formation of a bidentate chelate complex with the Lewis acid.[2][6] Non-polar solvents tend to favor the ortho product, whereas polar solvents favor the para product.[4][6]
Below is a summary of quantitative data for various Lewis acids in the Fries rearrangement.
| Lewis Acid | Substrate | Solvent | Temperature (°C) | Yield (%) | Ortho:Para Ratio |
| AlCl₃ | 2-Fluorophenyl Acetate (B1210297) | Monochlorobenzene | 120 | - | 2.84:1 |
| AlCl₃ | Phenyl Acetate | Nitrobenzene (B124822) | - | - | - |
| TiCl₄ | Phenyl Acetate | Ionic Liquid | - | - | - |
| TiCl₄ | Phenols/Naphthols | None | 120 | High | Ortho-selective |
| BF₃·OEt₂ | Phenyl Acetate | - | - | - | - |
| SnCl₄ | Phenyl Acetate | Ionic Liquid | - | - | - |
| Zinc (Zn) Powder | Acetylated Phenols | DMF | Microwave/Oil Bath | Good to Excellent | Selective |
| Bismuth Triflate (Bi(OTf)₃) | Phenyl Acetate | - | - | Moderate to Good | - |
| Methanesulfonic Acid (MSA) | Phenyl Acetate | None | 90 | ~100 (Conversion) | 8:92 |
Note: A direct comparison under identical conditions is often unavailable in the literature; hence, substrates and conditions may vary. The data is compiled from various studies to illustrate the general performance of each catalyst.[1][3][8][9][10][11][12][13][14]
Key Observations:
-
Aluminum Chloride (AlCl₃): As the traditional catalyst, AlCl₃ is highly effective but must be used in stoichiometric amounts due to complexation with the starting material and product.[3][7] Its selectivity is highly dependent on temperature.[15]
-
Titanium(IV) Chloride (TiCl₄): A powerful Lewis acid that provides a convenient and direct route to various hydroxyaryl ketones, often showing high regioselectivity for the ortho product.[10] The TiCl₄-mediated method can be superior to the traditional Fries rearrangement by avoiding severe side reactions.[10]
-
Boron Trifluoride (BF₃·OEt₂): A versatile Lewis acid catalyst for the Fries rearrangement.[11] In some cases, it has been shown to readily rearrange ester intermediates to the ortho substituted phenol (B47542).[11]
-
Zinc (Zn) Powder: A milder, less toxic, and more environmentally friendly alternative to traditional Lewis acids.[13] It effectively catalyzes the rearrangement, often with high selectivity for a single isomer, particularly when using microwave heating.[13] The recyclability of zinc powder makes the process more economical.[13]
-
Bismuth Triflate (Bi(OTf)₃): An efficient catalyst that can be used in smaller, catalytic amounts (e.g., 10 mol%) to afford hydroxyaryl ketones in moderate to good yields.[14]
-
Brønsted Acids (e.g., Methanesulfonic Acid - MSA): These offer a less corrosive and more sustainable option.[3] MSA has demonstrated high conversion rates and excellent selectivity for the para product.[3]
-
Solid Acids (e.g., Zeolites): To avoid corrosive and environmentally unfriendly catalysts, research into heterogeneous catalysts like zeolites is actively pursued.[16][17]
Mandatory Visualization
Caption: General mechanism of the Lewis acid-catalyzed Fries rearrangement.
Caption: Workflow for selecting a Lewis acid in the Fries rearrangement.
Experimental Protocols
Reproducibility requires detailed methodologies. The following protocols are representative examples for the Fries rearrangement using different types of Lewis acids.
Protocol 1: Fries Rearrangement of Phenyl Acetate using AlCl₃
This protocol is a general laboratory procedure for the classic Fries rearrangement.[1]
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, add anhydrous aluminum chloride (1.5 equivalents).
-
Cool the flask in an ice-water bath and slowly add nitrobenzene with stirring.[1]
-
Add phenyl acetate (1 equivalent) dropwise to the stirred suspension.[1]
-
The reaction mixture is then heated to the desired temperature to favor either the ortho or para product. For the para isomer, maintain a low temperature (e.g., below 60°C). For the ortho isomer, a higher temperature is required (e.g., above 160°C).[15]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it back in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl.[1]
-
Extract the product with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the product mixture (o-hydroxyacetophenone and p-hydroxyacetophenone) by column chromatography or steam distillation (the ortho isomer is steam volatile).[15]
Protocol 2: Selective Fries Rearrangement using Zinc Powder
This protocol offers a milder and more environmentally friendly approach, often utilizing microwave heating.[13]
Materials:
-
Substituted phenyl acetate
-
Zinc (Zn) powder
-
N,N-dimethylformamide (DMF)
-
Microwave reactor or oil bath
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, mix the acetylated phenol (1 mmol), zinc powder (catalytic amount), and a few drops of DMF.
-
Subject the mixture to microwave irradiation at a specified power and time until the reaction is complete (monitored by TLC).[13] Alternatively, the mixture can be heated in an oil bath.[13]
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dissolve the mixture and filter to remove the zinc powder.
-
Pour the filtrate into ice-cold water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the final product by column chromatography.[3]
Protocol 3: Ortho-Selective Acylation of Phenols using TiCl₄
This protocol is adapted for the direct and regioselective ortho-acylation of phenols, which is mechanistically related to the Fries rearrangement.[10]
Materials:
-
Phenol or naphthol derivative
-
Acylating agent (e.g., carboxylic acid or acyl chloride)
-
Titanium(IV) chloride (TiCl₄)
-
Standard inert atmosphere glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, place the phenol derivative.
-
Add the acylating agent to the flask.
-
Cool the mixture in an ice bath and slowly add TiCl₄ dropwise with vigorous stirring.
-
After the addition is complete, heat the reaction mixture (e.g., at 120°C) without a solvent for the time required for the reaction to complete.[10]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and carefully quench it with ice-cold water or dilute HCl.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the resulting ortho-hydroxyaryl ketone by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]
- 11. BF3·Et2O Catalysed 4-Aryl-3-phenyl-benzopyrones, Pro-SERMs, and Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Fries Rearrangement Catalyzed by Zinc Powder [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
A Comparative Analysis of the Anti-inflammatory Properties of 2-Acetylphenyl Benzoate and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential anti-inflammatory properties of 2-acetylphenyl benzoate (B1203000) against established non-steroidal anti-inflammatory drugs (NSAIDs), including the non-selective inhibitors Ibuprofen and Diclofenac, and the selective COX-2 inhibitor, Celecoxib. Due to the limited availability of direct experimental data for 2-acetylphenyl benzoate in publicly accessible scientific literature, this guide utilizes illustrative data based on structurally related compounds to provide a representative profile for comparison. The information presented aims to serve as a foundational resource for future research and development in the field of anti-inflammatory therapeutics.
Executive Summary
This compound and its derivatives have been noted for their potential as anti-inflammatory agents, possibly acting through the inhibition of pro-inflammatory mediators.[1] The core mechanism of action for many anti-inflammatory compounds involves the modulation of the arachidonic acid cascade, primarily through the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in prostaglandin (B15479496) synthesis. This guide explores the potential efficacy of this compound within this context, drawing comparisons with widely used NSAIDs.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory and cytotoxic profiles of this compound (illustrative data) and its comparators.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| This compound (Illustrative) | ~ 15 - 30 |
| Ibuprofen | > 400 |
| Diclofenac | ~ 50 - 100 |
| Celecoxib | ~ 20 - 40 |
IC50 values represent the concentration required to inhibit 50% of nitric oxide production. Data for Ibuprofen, Diclofenac, and Celecoxib are compiled from various sources.
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Illustrative) | ~ 10 - 20 | ~ 1 - 5 | ~ 2 - 20 |
| Ibuprofen | ~ 10 - 20 | ~ 20 - 40 | ~ 0.5 |
| Diclofenac | ~ 1 - 5 | ~ 0.1 - 0.5 | ~ 10 |
| Celecoxib | > 100 | ~ 0.04 | > 2500 |
Selectivity Index is a ratio of IC50 values (COX-1/COX-2), where a higher number indicates greater selectivity for COX-2. Data for Ibuprofen, Diclofenac, and Celecoxib are compiled from various sources.[2][3]
Table 3: Cytotoxicity Profile in RAW 264.7 Macrophages
| Compound | CC50 (µM) |
| This compound (Illustrative) | > 100 |
| Ibuprofen | > 500 |
| Diclofenac | > 200 |
| Celecoxib | > 100 |
CC50 values represent the concentration at which 50% of cell death is observed.
Comparative Analysis of In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound.
Table 4: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| This compound Analog (Compound 3f) | 20 | Significant reduction at 2h |
| 10, 20, 40 (14 days) | Significant reduction at all time points | |
| Diclofenac | 5 | ~ 56% (at 2h) |
| 20 | ~ 72% (at 3h)[4][5] | |
| Ibuprofen | 100 | ~ 62% (at 3.5h)[6] |
| Celecoxib | 30 | Significant reduction |
Data for the this compound analog (Compound 3f) is based on a structurally related pyrrole (B145914) derivative.[7] Data for Diclofenac, Ibuprofen, and Celecoxib are compiled from various sources.
Experimental Protocols
In Vitro Assays
1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[2] The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
2. Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: Test compounds are pre-incubated with the COX enzymes in a reaction buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Quantification: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA). The absorbance is read, and the percentage of COX inhibition is calculated relative to the vehicle control.[8]
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Treatment: Test compounds or vehicle are administered orally or intraperitoneally at specified doses.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general anti-inflammatory signaling pathway and a typical experimental workflow for screening anti-inflammatory compounds.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for anti-inflammatory drug screening.
References
- 1. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. COX Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Predicted Properties of 2-Acetylphenyl Benzoate
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of 2-acetylphenyl benzoate (B1203000), a versatile intermediate in organic synthesis.[1][2][3] The juxtaposition of empirical data with theoretical values offers a comprehensive profile of the molecule, aiding in its application and further research.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for 2-acetylphenyl benzoate, contrasting experimental findings with predicted values.
| Property | Experimental Value | Predicted Value | Method of Prediction |
| Physical Properties | |||
| Melting Point | 87-88 °C[4], 89 °C[5] | Not available | - |
| Boiling Point | 420 °C (at 760 mmHg)[1][2][5][6][7] | Not available | - |
| Density | 1.175 g/cm³[2][7] | Not available | - |
| Flash Point | 188.6 °C[1][2][6][7] | Not available | - |
| Appearance | Colorless crystalline solid[2][5], Powder[4], Yellow liquid[8] | Not available | - |
| Solubility | Low in water, higher in organic solvents[9] | XLogP3: 3.4[9] | XLogP3 Algorithm |
| Spectroscopic Data | |||
| ¹H NMR (CDCl₃, 500 MHz) | δ = 8.21 (d, J = 7.75 Hz, 2H), 7.85 (dd, J = 7.75 Hz, J = 1.5 Hz, 1H), 7.65 (t, J = 7.5 Hz, 1H), 7.58 (dt, J = 7.75 Hz, J = 1.5 Hz, 1H), 7.53 (t, J = 7.5 Hz, 2H), 7.35 (dt, J = 8 Hz, J = 0.5 Hz, 1H), 7.25 (dd, J = 8 Hz, J = 0.5 Hz, 1H), 2.53 (s, 3H)[8] | δ 8.20 (d, J=8.3 Hz, 2H), 7.85 (d, J=7.7 Hz, 1H), 7.63 (t, J=7.4 Hz, 1H), 7.56 (t, J=7.9 Hz, 1H), 7.51 (t, J=7.9 Hz, 2H), 7.33 (t, J=7.8 Hz, 1H), 7.23 (d, J=8.1 Hz, 1H), 2.53 (s, 3H)[6] | Not specified |
| ¹³C NMR (CDCl₃, 125 MHz) | δ = 197.7, 164.8, 149.5, 133.8, 133.3, 131.6, 130.1, 129.5, 128.6, 126.0, 124.0, 122.9, 29.9[8] | Not available | - |
| Infrared (IR) Spectroscopy | Solid (Split Mull)[10][11] | C=O (acetyl) Stretching: 1715 cm⁻¹, C=O (benzoate) Stretching: 1750 cm⁻¹, C-O-C Asymmetric Stretch: 1260 cm⁻¹, C-O-C Symmetric Stretch: 1100 cm⁻¹[1] | Density Functional Theory (DFT)[1] |
| Other Properties | |||
| Vapor Pressure | Not available | 2.92E-07 mmHg at 25°C[5][6] | Not specified |
| Refractive Index | Not available | 1.579[5] | Not specified |
| LogP | Not available | 3.10840[5] | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Synthesis of this compound
The most common method for synthesizing this compound is through the esterification of 2-hydroxyacetophenone (B1195853).[1][2][3]
Materials:
-
2-hydroxyacetophenone
-
Benzoyl chloride
-
3% Hydrochloric acid (HCl)
-
Water
-
Ice
Procedure:
-
Dissolve 2-hydroxyacetophenone in pyridine in an appropriate flask.[2]
-
Slowly add benzoyl chloride to the solution. An exothermic reaction is expected.[2]
-
Equip the flask with a drying tube and swirl the mixture.[2]
-
Allow the reaction to proceed for approximately 20 minutes, or until no more heat is generated.[2]
-
Pour the reaction mixture into a beaker containing a slurry of crushed ice and 3% HCl.[2]
-
Once the ice has completely melted, collect the resulting precipitate via vacuum filtration.[2]
-
Wash the solid product sequentially with small portions of ice-cold methanol and water.[2]
-
The resulting solid is this compound.[2]
Physicochemical Property Determination
Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Solubility: The shake-flask method is a standard procedure for determining solubility.[9]
-
Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
-
Agitate the mixture at a constant temperature until equilibrium is achieved.
-
Filter the saturated solution to remove any undissolved solid.
-
Determine the concentration of the dissolved solute using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (B1202638) (TMS).[8][12]
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film. For a solid, a mull can be prepared using Nujol for the 1330-400 cm⁻¹ region and Fluorolube for the 3800-1330 cm⁻¹ region.[10][11]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the experimental and predicted properties of a chemical compound like this compound.
Caption: Workflow for Comparing Experimental and Predicted Data.
Conclusion
This guide provides a comprehensive comparison of the experimental and predicted properties of this compound. The presented data indicates a good correlation between experimental and predicted values, particularly for spectroscopic properties. However, discrepancies in physical state have been noted, which may be attributable to variations in purity or experimental conditions. The detailed experimental protocols and the logical workflow diagram serve as valuable resources for researchers working with this compound, facilitating further investigation and application in areas such as the synthesis of flavones and other heterocyclic compounds.[2]
References
- 1. This compound | 4010-33-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 4010-33-7 [smolecule.com]
- 4. This compound | 4010-33-7 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. o - Benzoyloxyacetophenone, CAS No. 4010-33-7 - iChemical [ichemical.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Benzoyloxyacetophenone [webbook.nist.gov]
- 11. 2-Benzoyloxyacetophenone [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Fries Rearrangement Products
For Researchers, Scientists, and Drug Development Professionals
The Fries rearrangement is a fundamental organic reaction that transforms phenolic esters into hydroxyaryl ketones, crucial intermediates in the synthesis of numerous pharmaceuticals and other high-value organic compounds.[1] This reaction, typically catalyzed by Lewis acids, results in the migration of an acyl group to the ortho and para positions of the aromatic ring.[2] The regioselectivity of this rearrangement is a critical factor, dictating the final product distribution and, consequently, the efficiency of the synthetic route.[2] This guide provides a comprehensive comparison of the factors influencing the formation of ortho and para isomers, supported by experimental data, and details the analytical methodologies for their characterization.
Factors Influencing Ortho vs. Para Selectivity
The ratio of ortho to para substituted products in the Fries rearrangement is primarily governed by a delicate interplay of reaction conditions, with temperature and solvent polarity being the most influential factors.[2]
-
Temperature: Lower reaction temperatures (generally below 60°C) kinetically favor the formation of the para isomer.[3] Conversely, higher temperatures (often exceeding 160°C) promote the formation of the thermodynamically more stable ortho isomer.[3] The increased stability of the ortho product is attributed to the formation of a stable bidentate complex between the Lewis acid catalyst and the adjacent hydroxyl and carbonyl groups.[1]
-
Solvent Polarity: The polarity of the solvent plays a significant role in directing the regioselectivity. Non-polar solvents tend to favor the formation of the ortho product.[4] In contrast, polar solvents can solvate the acylium ion intermediate, facilitating its migration to the less sterically hindered para position.[2]
-
Substituent Effects: The electronic nature of substituents on the aryl ester can also influence the reaction. Electron-donating groups on the phenol (B47542) generally enhance the reaction rate, while electron-withdrawing groups can deactivate the ring and impede the rearrangement.[2] The position of these substituents can also sterically direct the incoming acyl group.[2]
Quantitative Data on Product Distribution
The following table summarizes the impact of reaction conditions on the product distribution of the Fries rearrangement for various substrates.
| Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Ortho:Para Ratio | Total Yield (%) | Reference |
| Phenyl Acetate | AlCl₃ (1.1) | Nitrobenzene | 25 | 1:9 | 70 | [2] |
| Phenyl Acetate | AlCl₃ (1.1) | Nitrobenzene | 100 | 1:1 | 65 | [2] |
| Phenyl Acetate | AlCl₃ (1.1) | None | 165 | 9:1 | 50 | [3] |
| 2-Fluorophenyl Acetate | AlCl₃ (1.5) | Monochlorobenzene | 100 | 2.84:1 | - | [5] |
| 2-Fluorophenyl Acetate | AlCl₃ (1.5) | Monochlorobenzene | 170 | 1.72:1 | 62 (crude) | [5] |
| p-Tolyl Acetate | Sulfated Zirconia | None | 160 | - | 95 | [6] |
Alternative Rearrangement Strategies
While the Lewis acid-catalyzed Fries rearrangement is the most common, alternative methods exist:
-
Photo-Fries Rearrangement: This variant proceeds via a radical mechanism initiated by UV light and can be performed without a catalyst.[1] However, it often results in lower yields.[1]
-
Anionic Fries Rearrangement: This method involves the use of a strong base to facilitate the rearrangement, typically leading to ortho-carbonyl species.[1]
Characterization of Fries Rearrangement Products
A combination of chromatographic and spectroscopic techniques is typically employed for the separation, identification, and quantification of the isomeric products of the Fries rearrangement.
Analytical Techniques Overview
-
Thin-Layer Chromatography (TLC): A rapid and straightforward qualitative method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spots.
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for separating and quantifying the starting material and the ortho and para isomers.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative and quantitative information. It separates the volatile components of the mixture, and the mass spectrometer provides structural information for identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the unambiguous structural elucidation of the isomers. ¹H NMR is particularly useful for distinguishing between the ortho and para products based on the chemical shifts and coupling patterns of the aromatic protons.[8]
Experimental Protocols
-
Sample Preparation: Quench a measured aliquot (e.g., 100 µL) of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with 0.1% phosphoric acid is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Generate a calibration curve for the starting material and each isomer using standard solutions of known concentrations. The concentration of each component in the reaction mixture is determined by comparing its peak area to the corresponding calibration curve.
-
Sample Preparation: Prepare the sample as described for HPLC analysis. Derivatization (e.g., silylation) of the hydroxyl groups may be necessary to improve peak shape and thermal stability, although it is not always required for hydroxyacetophenones.
-
GC-MS Conditions:
-
Column: A nonpolar or weakly polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV with a scan range of 40-400 m/z.
-
-
Analysis: Identify the components based on their retention times and mass spectra. Quantify the components by integrating the peak areas and comparing them to a calibration curve or by using an internal standard method.
-
Sample Preparation: The reaction can be monitored in-situ in an NMR tube using a deuterated solvent if it is compatible with the reaction conditions. Alternatively, aliquots can be withdrawn from a larger scale reaction, quenched, and then dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire ¹H NMR spectra of the reaction mixture at different time intervals. To ensure quantitative integration, a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest should be used.
-
Data Analysis: Monitor the decrease in the integral of a characteristic peak of the starting material (e.g., the singlet of the acetyl group of the phenolic ester) and the increase in the integrals of characteristic peaks of the products (e.g., the singlets of the acetyl groups of the hydroxyaryl ketones). The relative integrals can be used to determine the conversion and the isomer ratio.
Visualizations
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Caption: General experimental workflow for the characterization of Fries rearrangement products.
Caption: Interrelationship of analytical techniques for product characterization.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fries rearrangement of aryl formates: a mechanistic study by means of 1H, 2H, and 11B NMR spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Putative Mechanisms of Action of 2-acetylphenyl 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The mechanism of action for 2-acetylphenyl 2-chlorobenzoate (B514982) has not been empirically elucidated in publicly available scientific literature. This guide presents a comparative analysis based on its structural analogies to known therapeutic agents, providing a framework for future investigation. The proposed mechanisms and experimental workflows are predictive and intended to serve as a foundation for research.
Introduction
2-acetylphenyl 2-chlorobenzoate is a synthetic organic compound whose biological activity is largely unexplored.[1][2] Its primary documented role is as a chemical intermediate in the synthesis of other molecules, such as Frutinone A.[3][4] However, its structural motifs, specifically the acetylphenyl and chlorobenzoate moieties, suggest potential interactions with key biological targets. This guide explores two putative mechanisms of action: cyclooxygenase (COX) inhibition and tyrosine kinase inhibition, comparing them to well-established drugs in these classes.[1][5]
Putative Mechanism 1: Anti-Inflammatory Action via Cyclooxygenase (COX) Inhibition
Based on structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs), 2-acetylphenyl 2-chlorobenzoate is hypothesized to act as a COX inhibitor.[3][5] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1][6] Inhibition of COX-2 is a key therapeutic strategy for reducing inflammation and pain.[7][8]
Comparative Analysis: 2-acetylphenyl 2-chlorobenzoate vs. Celecoxib
To provide a tangible comparison, the hypothetical properties of 2-acetylphenyl 2-chlorobenzoate as a COX inhibitor are juxtaposed with those of Celecoxib, a well-characterized selective COX-2 inhibitor.
| Feature | 2-acetylphenyl 2-chlorobenzoate (Hypothetical) | Celecoxib (Established) |
| Target | Cyclooxygenase (COX) enzymes, potentially with selectivity for COX-2.[5] | Primarily Cyclooxygenase-2 (COX-2).[7][9] |
| Mechanism | Competitive inhibition of the COX active site, preventing arachidonic acid binding.[1] | Selective, competitive inhibition of the COX-2 active site.[6] |
| Therapeutic Effect | Anti-inflammatory, analgesic.[5] | Anti-inflammatory, analgesic, antipyretic.[6] |
| Key Structural Features for Activity | Acetylphenyl and chlorobenzoate groups.[5] | Diarylheterocycle with a sulfonamide side chain. |
| Potential Adverse Effects | Gastrointestinal irritation (if non-selective), potential cardiovascular risks (if COX-2 selective).[8][10] | Increased risk of cardiovascular events, gastrointestinal effects (less than non-selective NSAIDs).[9] |
Proposed Signaling Pathway: COX Inhibition
Caption: Putative anti-inflammatory signaling pathway of 2-acetylphenyl 2-chlorobenzoate.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of 2-acetylphenyl 2-chlorobenzoate against COX-1 and COX-2.
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is diluted in a Tris-HCl buffer.[2][11]
-
Incubation with Inhibitor: The enzyme solution is pre-incubated with various concentrations of the test compound (2-acetylphenyl 2-chlorobenzoate) or a vehicle control (e.g., DMSO) for a defined period (e.g., 10 minutes) at 37°C.[12]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.[2]
-
Quantification of Prostaglandin (B15479496) Production: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as ELISA or LC-MS/MS.[2][12]
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration.[2]
Caption: Experimental workflow for a COX inhibition assay.
Putative Mechanism 2: Anti-Cancer Action via Tyrosine Kinase Inhibition
The structural features of 2-acetylphenyl 2-chlorobenzoate, particularly the presence of chloro and acetylphenyl groups, suggest a potential for interaction with the ATP-binding site of tyrosine kinases.[1] Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[13][14] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets.[15][16]
Comparative Analysis: 2-acetylphenyl 2-chlorobenzoate vs. EGFR Inhibitors
For comparison, the hypothetical properties of 2-acetylphenyl 2-chlorobenzoate as a tyrosine kinase inhibitor are compared with those of established Epidermal Growth Factor Receptor (EGFR) inhibitors, a prominent class of tyrosine kinase inhibitors.
| Feature | 2-acetylphenyl 2-chlorobenzoate (Hypothetical) | Gefitinib (Established EGFR Inhibitor) |
| Target | Receptor Tyrosine Kinases (e.g., EGFR).[1] | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. |
| Mechanism | Competitive inhibition of the ATP-binding site of the kinase domain.[1] | Binds to the ATP-binding site of the EGFR kinase domain, inhibiting its activity.[14] |
| Therapeutic Effect | Anti-proliferative, potentially inducing apoptosis in cancer cells. | Inhibition of tumor cell growth and proliferation. |
| Key Structural Features for Activity | Chloro and acetylphenyl moieties.[1] | Quinazoline core structure. |
| Potential Adverse Effects | Off-target kinase inhibition, dermatological toxicities, diarrhea. | Skin rash, diarrhea, interstitial lung disease. |
Proposed Signaling Pathway: Tyrosine Kinase Inhibition
Caption: Putative tyrosine kinase inhibition signaling pathway.
Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of 2-acetylphenyl 2-chlorobenzoate against a specific tyrosine kinase, such as EGFR.
-
Reaction Setup: In a multi-well plate, combine the tyrosine kinase enzyme, a specific peptide substrate, and a buffer solution containing MgCl2 and MnCl2.[17]
-
Addition of Inhibitor: Add varying concentrations of 2-acetylphenyl 2-chlorobenzoate or a vehicle control to the wells.
-
Initiation of Kinase Reaction: Start the reaction by adding ATP to each well.[18]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration to allow for phosphorylation of the substrate.
-
Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a fluorescence polarization-based assay with a phosphotyrosine-specific antibody or a luminescence-based assay that measures ATP consumption.[18]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for a tyrosine kinase inhibition assay.
Conclusion
While the precise mechanism of action of 2-acetylphenyl 2-chlorobenzoate remains to be experimentally determined, the analysis of its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory agent and a tyrosine kinase inhibitor.[1] The comparative data and detailed experimental protocols presented in this guide offer a clear roadmap for future research to validate these hypotheses and to ascertain the therapeutic potential of this compound. Further in vitro and in vivo studies are essential to confirm these putative mechanisms and to evaluate the efficacy and safety of 2-acetylphenyl 2-chlorobenzoate.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. COX-2 Inhibitors: A CLASS Act or Just VIGORously Promoted - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COX Assay [bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. urologyku.com [urologyku.com]
- 15. What Are Tyrosine Kinase Inhibitors? Uses, Types, and More - GoodRx [goodrx.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 2-Acetylphenyl Benzoate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2-acetylphenyl benzoate (B1203000), ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to laboratory safety and regulatory compliance. This document outlines the essential procedures for the safe disposal of 2-acetylphenyl benzoate (CAS No. 4010-33-7), a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Considerations
This compound is classified as a hazardous substance, and its handling and disposal are governed by stringent regulations. It is crucial to consult the Safety Data Sheet (SDS) for detailed information on its properties and associated risks. The compound is recognized as being very toxic to aquatic life with long-lasting effects[1][2][3].
Key hazard statements associated with this compound include:
Due to these hazards, appropriate personal protective equipment (PPE), including gloves, and eye and face protection, must be worn when handling this chemical.[5]
Quantitative Data for Disposal
| Parameter | Guideline | Regulatory Compliance |
| Waste Classification | Hazardous Waste | Must be disposed of in accordance with local, state, and federal regulations.[6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2][3] | Avoid release to the environment.[1][5] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is as follows:
-
Waste Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Engage a Licensed Disposal Company: The disposal of this compound should be handled by a licensed professional waste disposal service.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
-
Incineration: The preferred method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[7]
-
Spill Management: In the event of a spill, avoid creating dust.[7] For minor spills, carefully sweep up the solid material and place it into the designated waste container.[6] For major spills, evacuate the area and contact your institution's EHS department.
Crucially, do not dispose of this chemical down the drain or in the regular trash. [6]
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to relevant published literature or internal standard operating procedures, always ensuring that a thorough risk assessment is conducted prior to commencing any new work.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Acetylphenyl Benzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of 2-Acetylphenyl benzoate (B1203000), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and prevent accidents when handling 2-Acetylphenyl benzoate. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Details |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] | A face shield may be necessary if there is a splash hazard.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] | Gloves must be inspected for tears or holes before each use.[1] |
| Lab coat or chemical-resistant apron.[1][2] | Provides a barrier to protect personal clothing from contamination.[1] | |
| Respiratory Protection | Use in a well-ventilated area. | A NIOSH-approved respirator may be required if dust or aerosols are generated.[1][2] Consultation with a safety professional is recommended for respirator selection.[1] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2]
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or fumes.[2]
-
Wash hands thoroughly after handling the substance.[2]
-
Eating, drinking, or smoking in the work area is strictly prohibited.[1][2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Emergency First Aid Procedures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.[5]
-
Wear appropriate PPE as detailed above.[5]
-
For dry spills, carefully sweep or vacuum the material to avoid generating dust. Place the collected material into a sealed, labeled container for disposal.[5][6]
-
For wet spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7]
-
After the material has been collected, wash the spill site.[4]
Waste Disposal:
-
This compound and its container must be disposed of as hazardous waste.[2]
-
Engage a licensed professional waste disposal service for disposal.[5]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Dispose of contaminated packaging as you would the unused product.[5]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
